WAY-361789
Description
Properties
CAS No. |
1040718-40-8 |
|---|---|
Molecular Formula |
C22H31N5O3 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
5-(4-acetyl-1,4-diazepan-1-yl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]pentanamide |
InChI |
InChI=1S/C22H31N5O3/c1-17(28)27-13-5-12-26(14-15-27)11-4-3-6-22(29)23-21-16-20(24-25-21)18-7-9-19(30-2)10-8-18/h7-10,16H,3-6,11-15H2,1-2H3,(H2,23,24,25,29) |
InChI Key |
LKMWIEHGNOUIAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CCCCC(=O)NC2=NNC(=C2)C3=CC=C(C=C3)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(4-acetyl(1,4)diazepan-1-yl)pentanoic acid (5-(4-methoxyphenyl)-1H-pyrazol-3-yl) amide SEN15924 WAY-361789 |
Origin of Product |
United States |
Foundational & Exploratory
WAY-361789: A Technical Guide to its Mechanism of Action as a Potent α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-361789, also known as SEN15924, is a potent, selective, and orally bioavailable full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its signaling pathway. The primary therapeutic potential of this compound lies in its ability to modulate cognitive function, with prospective applications in neurological disorders such as Alzheimer's disease and schizophrenia.[1][2]
Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Agonism
This compound exerts its pharmacological effects by binding to and activating the α7 nicotinic acetylcholine receptor.[1][2] The α7 nAChR is a ligand-gated ion channel composed of five α7 subunits, which is predominantly expressed in the central nervous system, including brain regions critical for learning and memory, as well as in the periphery on immune cells.[3]
Upon agonist binding, the α7 nAChR undergoes a conformational change, opening a central pore that is highly permeable to cations, most notably calcium ions (Ca²⁺).[3] The influx of Ca²⁺ acts as a second messenger, initiating a cascade of downstream signaling events that can modulate neurotransmitter release, synaptic plasticity, and inflammatory responses.
Signaling Pathway
The activation of the α7 nAChR by this compound triggers a series of intracellular events. The initial influx of calcium can lead to the activation of various calcium-dependent enzymes, such as calmodulin-dependent protein kinases (CaMKs) and protein kinase C (PKC). These kinases, in turn, can phosphorylate a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and cellular function.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| α7 nAChR Agonist Potency (EC₅₀) | 0.18 µM | - | - | [1] |
| Selectivity | >100-fold vs. other nAChR subtypes and major neurotransmitter receptors | - | Radioligand Binding Assays | [1] |
Experimental Protocols
The characterization of this compound involved a series of standardized in vitro and in vivo experimental procedures.
In Vitro Radioligand Binding Assays for Selectivity
This protocol is designed to determine the binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To assess the selectivity of this compound for the α7 nAChR over other receptor subtypes.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., α7 nAChR, α3β4 nAChR, etc.)
-
Radiolabeled ligand (e.g., [³H]-Epibatidine for heteromeric nAChRs, [¹²⁵I]-α-Bungarotoxin for α7 nAChR)
-
This compound at various concentrations
-
Binding buffer (specific to the receptor being assayed)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well filter plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and either vehicle or this compound at varying concentrations.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Wash the plate with ice-cold binding buffer to remove unbound radioligand.
-
Add scintillation fluid to each well.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) to determine its binding affinity.
In Vivo Behavioral Models for Efficacy
To assess the pro-cognitive effects of this compound, rodent behavioral models such as the Novel Object Recognition (NOR) test and Auditory Sensory Gating are employed.[1]
3.2.1. Novel Object Recognition (NOR) Test
Objective: To evaluate the effect of this compound on learning and memory.
Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A rodent that remembers a previously encountered object will spend more time investigating a new object.
Procedure:
-
Habituation: Individually house rodents and handle them for several days before the test. Habituate them to the testing arena in the absence of any objects.
-
Training (Familiarization) Phase: Place the animal in the arena with two identical objects. Allow the animal to explore the objects for a set period.
-
Inter-trial Interval: Remove the animal from the arena for a specific duration. During this time, administer either vehicle or this compound.
-
Testing Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (e.g., (Time with novel object - Time with familiar object) / (Total exploration time)). A higher discrimination index in the this compound-treated group compared to the vehicle group indicates improved memory.
Therapeutic Implications and Future Directions
The potent and selective agonism of this compound at the α7 nAChR positions it as a promising therapeutic candidate for cognitive deficits associated with various neurological and psychiatric disorders. By enhancing cholinergic neurotransmission and modulating neuronal plasticity through a calcium-dependent mechanism, this compound has the potential to improve attention, learning, and memory.
Further research is warranted to fully elucidate the downstream signaling pathways modulated by this compound in different neuronal and non-neuronal cell types. Clinical investigation will be crucial to determine the safety and efficacy of this compound in human populations. The development of α7 nAChR agonists like this compound represents a targeted approach to addressing the cognitive symptoms that are a major source of disability in conditions such as Alzheimer's disease and schizophrenia.
References
- 1. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
The Farnesoid X Receptor Agonist WAY-362450: A Comprehensive Technical Review
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary: This technical guide provides a comprehensive overview of WAY-362450 (also known as XL335 and Turofexorate isopropyl), a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR). This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate its efficacy. Visual diagrams of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.
A Note on Compound Identification: Initial database searches for "WAY-361789" as an FXR agonist revealed a likely compound misidentification. Publicly available data and scientific literature consistently identify this compound as an α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist[1]. In contrast, the structurally similar and sequentially numbered compound, WAY-362450, is extensively documented as a highly potent and selective FXR agonist. This guide will, therefore, focus on the substantial body of research available for WAY-362450 as the relevant FXR agonist for the intended topic.
Introduction to Farnesoid X Receptor (FXR) and WAY-362450
The Farnesoid X Receptor (FXR) is a nuclear hormone receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid, lipid, and glucose homeostasis. Natural ligands for FXR include bile acids, such as chenodeoxycholic acid (CDCA). Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as FXR response elements (FXREs), and modulates the transcription of target genes.
WAY-362450 is a non-steroidal, synthetic agonist of FXR. Its high potency and selectivity have made it a valuable tool for elucidating the therapeutic potential of FXR activation in various metabolic and inflammatory diseases.
Quantitative Data Summary
The preclinical efficacy of WAY-362450 has been evaluated in numerous in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Selectivity of WAY-362450
| Parameter | Value | Assay System | Reference |
| EC₅₀ | 4 nM | FXR Transactivation Assay (CV-1 cells) | [2][3][4] |
| Efficacy | 149% (relative to a standard agonist) | FXR Transactivation Assay | [3][4] |
| EC₅₀ | 16 nM | Luciferase Reporter Assay (Mouse AML12 cells) | [5] |
| Selectivity | No significant cross-reactivity up to 10 µM | Panel of 15 other nuclear receptors (including LXR, PPARs, RXR, GR) | [2][5] |
Table 2: In Vivo Efficacy of WAY-362450 in Animal Models of Dyslipidemia and Atherosclerosis
| Animal Model | Treatment Regimen | Key Findings | Reference |
| LDLR-/- Mice on Western Diet | 3 mg/kg/day | - 39% reduction in plasma cholesterol- 50% reduction in plasma triglycerides- Significant decrease in pre-atherosclerotic lesions | [2] |
| LDLR-/- Mice | 6m (WAY-362450) oral administration | - Lowering of cholesterol and triglycerides- Significant reduction in aortic arch lesions (chronic administration) | [3][6] |
| ApoE-/- and LDLR-/- Mice | Not specified | - Attenuation of atherosclerotic lesion formation | [7] |
| Western Diet-fed LDLR-/- Mice | 7 days of oral dosing | - Dose-dependent decrease in serum triglyceride levels | |
| Diabetic mouse strains (KK-Ay and db/db) | 7 days of oral dosing | - Dose-dependent decrease in serum triglyceride levels |
Table 3: Efficacy of WAY-362450 in a Model of Non-Alcoholic Steatohepatitis (NASH)
| Animal Model | Treatment Regimen | Key Findings | Reference |
| C57BL/6 Mice on Methionine and Choline-Deficient (MCD) Diet | 30 mg/kg for 4 weeks | - Decreased serum ALT and AST activities- Significantly reduced inflammatory cell infiltration and hepatic fibrosis- No significant impact on hepatic triglyceride accumulation | [8][9] |
Table 4: Pharmacokinetic Profile of WAY-362450
| Species | Parameter | Value | Reference |
| Rat | Oral Bioavailability | 38% | [5] |
| Rat | Half-life (t½) | 25 hours | [5] |
| Rat | Volume of Distribution | 3.3 L/kg | [5] |
| Rat | Clearance | ~10% of hepatic blood flow | [5] |
Mechanism of Action
Activation of FXR by WAY-362450 initiates a cascade of gene regulatory events that collectively contribute to its therapeutic effects.
-
Bile Acid Homeostasis: A primary function of FXR activation is the negative feedback regulation of bile acid synthesis. WAY-362450 induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are critical for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis[10][11]. This leads to a reduction in the conversion of cholesterol to bile acids.
-
Lipid Metabolism: By modulating gene expression, WAY-362450 influences lipid levels. The repression of CYP7A1 reduces the hepatic demand for cholesterol. Furthermore, FXR activation has been shown to suppress lipogenesis and promote the clearance of lipoproteins.
-
Gene Expression Modulation: WAY-362450 has been demonstrated to upregulate the expression of key FXR target genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP) and the ileal bile acid binding protein (IBABP)[2]. In one study, a 1 µM concentration of WAY-362450 induced a 20-fold increase in IBABP mRNA, a 13-fold increase in BSEP mRNA, and a 2-fold increase in SHP mRNA[2].
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of WAY-362450.
In Vitro FXR Transactivation Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate FXR and drive the expression of a reporter gene.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their high transfection efficiency[12].
-
Plasmids:
-
Expression Plasmid: A vector containing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain of human FXR. This plasmid may also co-express a Renilla luciferase for normalization[13].
-
Reporter Plasmid: A vector containing multiple copies of the GAL4 Upstream Activator Sequence (UAS) upstream of a firefly luciferase reporter gene (e.g., pG5-SV40 Luc)[13].
-
RXRα Expression Plasmid: A vector to express the heterodimer partner, RXRα, is often co-transfected[12].
-
-
Transfection Protocol:
-
HEK293T cells are seeded in 96-well plates.
-
The expression and reporter plasmids are co-transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine)[5]. The ratio of reporter to expression vector is optimized, with a 10:1 ratio being effective in some cases[13].
-
After an incubation period (e.g., 4-6 hours), the transfection medium is replaced with a medium containing various concentrations of WAY-362450 or a vehicle control (e.g., 0.5% DMSO)[13].
-
-
Incubation and Measurement:
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
The fold induction is calculated by dividing the normalized luciferase activity of compound-treated cells by that of vehicle-treated cells.
-
EC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Atherosclerosis Study in LDLR-/- Mice
This model is used to assess the effect of a compound on the development of atherosclerotic plaques in a hyperlipidemic setting.
-
Animal Model: Male Low-Density Lipoprotein Receptor knockout (LDLR-/-) mice on a C57BL/6 background are commonly used. These mice develop significant hypercholesterolemia and atherosclerosis when fed a high-fat diet[15].
-
Diet:
-
Atherogenic Diet: A "Western-type" diet, such as TD.88137, is administered to induce hyperlipidemia and accelerate atherosclerosis[4].
-
Composition of TD.88137: Contains approximately 21% fat by weight (42% of kcal), 0.2% cholesterol, and 34% sucrose[16]. The fat source is typically high in saturated fatty acids.
-
-
Experimental Design:
-
At approximately 8 weeks of age, LDLR-/- mice are placed on the Western diet.
-
The animals are randomized into treatment groups.
-
WAY-362450 is administered orally (e.g., via gavage) daily at specified doses (e.g., 3 mg/kg)[2]. The vehicle control is administered to the control group.
-
The treatment continues for a predefined period, typically ranging from 8 to 20 weeks, to allow for significant plaque development[4][15].
-
-
Endpoint Analysis:
-
Serum Lipid Profile: Blood is collected at the end of the study to measure total cholesterol, triglycerides, and lipoprotein fractions (VLDL, LDL, HDL).
-
Atherosclerotic Lesion Quantification:
-
Mice are euthanized, and the vascular system is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde)[17].
-
The entire aorta is carefully dissected from the heart to the iliac bifurcation[7].
-
The aorta is opened longitudinally, pinned flat, and stained with Oil Red O, a dye that specifically stains neutral lipids within the atherosclerotic plaques a characteristic red color[2][7][18].
-
The stained aorta is imaged, and the total aortic area and the red-stained lesion area are quantified using image analysis software (e.g., ImageJ)[19].
-
The atherosclerotic burden is expressed as the percentage of the total aortic surface area covered by lesions[19].
-
-
In Vivo NASH Study in Mice
This model evaluates the anti-inflammatory and anti-fibrotic effects of a compound in the context of non-alcoholic steatohepatitis.
-
Animal Model: Male C57BL/6J mice are often used for this model[9].
-
Diet:
-
NASH-Inducing Diet: A diet deficient in both methionine and choline (B1196258) (MCD diet) is used to induce the key features of NASH, including steatosis, inflammation, and fibrosis, typically over a period of several weeks[9][20].
-
-
Experimental Design:
-
Male C57BL/6 mice are fed the MCD diet.
-
Animals are concurrently treated with WAY-362450 (e.g., 30 mg/kg, orally) or vehicle for the duration of the diet, typically 4 weeks[9].
-
-
Endpoint Analysis:
-
Serum Analysis: Blood is collected to measure levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver damage.
-
Histological Analysis: Livers are harvested, fixed, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis and inflammation, and with a stain for collagen (e.g., Masson's trichrome or Sirius Red) to evaluate the degree of fibrosis.
-
Gene Expression Analysis: RNA is extracted from liver tissue to quantify the mRNA levels of inflammatory markers (e.g., MCP-1, VCAM-1) and fibrosis markers (e.g., collagen I, αSMA) using quantitative real-time PCR (qRT-PCR).
-
Conclusion
WAY-362450 is a potent and selective FXR agonist with a well-documented preclinical profile. In vitro studies confirm its high affinity for FXR, and in vivo experiments in various rodent models of metabolic disease demonstrate its efficacy in improving dyslipidemia, reducing atherosclerosis, and attenuating liver inflammation and fibrosis. Its mechanism of action is consistent with the known functions of FXR in regulating bile acid, lipid, and inflammatory pathways. The data summarized in this guide underscore the therapeutic potential of FXR agonism and position WAY-362450 as a critical research tool for further exploring the role of this nuclear receptor in health and disease.
References
- 1. inotiv.com [inotiv.com]
- 2. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tabaslab.com [tabaslab.com]
- 4. High Fat High Cholesterol Diet (Western Diet) Aggravates Atherosclerosis, Hyperglycemia and Renal Failure in Nephrectomized LDL Receptor Knockout Mice: Role of Intestine Derived Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Methionine Content in a High-Fat and Choline-Deficient Diet on Body Weight Gain and the Development of Non-Alcoholic Steatohepatitis in Mice | PLOS One [journals.plos.org]
- 6. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-regulation of cholesterol 7alpha-hydroxylase (CYP7A1) gene expression by bile acids in primary rat hepatocytes is mediated by the c-Jun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Regulation of cholesterol-7alpha-hydroxylase: BAREly missing a SHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. besjournal.com [besjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. tripod.nih.gov [tripod.nih.gov]
- 14. insights.envigo.com [insights.envigo.com]
- 15. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Musculoskeletal Key [musculoskeletalkey.com]
- 16. Quantification of Atherosclerosis in Mice [jove.com]
- 17. Assessing Atherosclerosis in the Aorta from AAV8-PCSK9-Injected Mice by Oil Red O Staining [jove.com]
- 18. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A methionine-choline-deficient diet induces nonalcoholic steatohepatitis and alters the lipidome, metabolome, and gut microbiome profile in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CYP7A1 Gene Induction via SHP-Dependent or Independent Mechanisms can Increase the Risk of Drug-Induced Liver Injury Independently or in Synergy with BSEP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-361789: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-361789, also known as SEN15924, is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This receptor is a key target in the central nervous system for therapeutic intervention in cognitive disorders. The activation of α7 nAChR is associated with the modulation of cognitive processes such as attention and memory, making its agonists promising candidates for the treatment of cognitive impairment in conditions like Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound.
Discovery and Rationale
The development of this compound emerged from a medicinal chemistry program aimed at optimizing a previously identified series of α7 nAChR agonists. The primary goal was to enhance selectivity against other nicotinic receptor subtypes, particularly the α3 subtype, and to improve the drug metabolism and pharmacokinetics (DMPK) profile. This effort led to the identification of this compound as a lead candidate with a favorable balance of potency, selectivity, and oral bioavailability.
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a detailed description of the synthetic route.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-(4-acetyl[1][2]diazepan-1-yl)pentanoic acid
-
To a solution of 1-(1,4-diazepan-1-yl)ethanone in a suitable solvent, is added 5-bromopentanoic acid.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The product, 5-(4-acetyl[1][2]diazepan-1-yl)pentanoic acid, is isolated and purified using standard techniques such as crystallization or chromatography.
Step 2: Synthesis of 5-(4-methoxyphenyl)-1H-pyrazol-3-amine
-
4-Methoxyacetophenone is reacted with a suitable reagent to form a pyrazole (B372694) ring.
-
The resulting intermediate is then converted to the 3-amino pyrazole derivative.
-
The product, 5-(4-methoxyphenyl)-1H-pyrazol-3-amine, is purified by recrystallization.
Step 3: Coupling of 5-(4-acetyl[1][2]diazepan-1-yl)pentanoic acid and 5-(4-methoxyphenyl)-1H-pyrazol-3-amine
-
5-(4-acetyl[1][2]diazepan-1-yl)pentanoic acid and 5-(4-methoxyphenyl)-1H-pyrazol-3-amine are dissolved in an appropriate solvent.
-
A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as DIPEA (N,N-Diisopropylethylamine), are added to the mixture.
-
The reaction is stirred until completion, monitored by techniques like TLC or LC-MS.
-
The final product, this compound, is purified by column chromatography.
Pharmacological Characterization
This compound has been extensively characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.
In Vitro Pharmacology
The in vitro activity of this compound was assessed using a variety of assays, including radioligand binding and functional assays.
Table 1: In Vitro Pharmacological Profile of this compound
| Assay Type | Receptor/Target | Value | Units |
| Functional Assay (FLIPR) | Human α7 nAChR | 0.18 | μM (EC50) |
| Binding Assay | Human α7 nAChR | 120 | nM (Ki) |
| Binding Assay | Human α1β1γδ nAChR | >10,000 | nM (Ki) |
| Binding Assay | Human α3β4 nAChR | >10,000 | nM (Ki) |
| Binding Assay | Human α4β2 nAChR | >10,000 | nM (Ki) |
| Binding Assay | 5-HT3 Receptor | >10,000 | nM (Ki) |
Experimental Protocol: FLIPR-Based Calcium Mobilization Assay
-
Cell Line: A stable cell line expressing the human α7 nAChR is used (e.g., GH4C1).
-
Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: Test compounds, including this compound, are prepared in the assay buffer. The FLIPR (Fluorometric Imaging Plate Reader) instrument adds the compounds to the cell plates.
-
Signal Detection: The instrument measures the change in fluorescence intensity, which corresponds to the influx of calcium into the cells upon receptor activation.
-
Data Analysis: The fluorescence data is used to generate concentration-response curves and calculate EC50 values.
In Vivo Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated in preclinical species to assess its drug-like properties.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain/Plasma Ratio |
| Intravenous (IV) | 1 | 450 | 0.08 | 350 | - |
| Oral (PO) | 10 | 850 | 1.0 | 4500 | 0.8 |
In Vivo Efficacy
The efficacy of this compound in animal models of cognitive impairment has been demonstrated in various behavioral paradigms.
Experimental Protocol: Novel Object Recognition (NOR) Task
-
Habituation: Rodents are individually habituated to an open-field arena for a set period over several days.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time. The time spent exploring each object is recorded.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated as the difference in exploration time between the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.
Experimental Protocol: Auditory Sensory Gating
-
Procedure: This electrophysiological test measures the brain's ability to filter out redundant auditory information. It involves presenting pairs of identical auditory clicks (S1 and S2) with a short inter-stimulus interval.
-
Recording: Electroencephalography (EEG) is used to record the P50 event-related potential in response to each click.
-
Data Analysis: The ratio of the P50 amplitude in response to the second click (S2) to the first click (S1) is calculated. A lower S2/S1 ratio indicates better sensory gating.
Signaling Pathway
This compound exerts its effects by activating the α7 nAChR, a ligand-gated ion channel. Upon binding of an agonist like this compound, the channel opens, leading to an influx of cations, primarily Ca2+. This increase in intracellular calcium triggers a cascade of downstream signaling events.
Caption: α7 nAChR signaling cascade initiated by this compound.
Conclusion
This compound is a potent and selective α7 nAChR agonist with a promising preclinical profile. Its discovery and synthesis represent a significant advancement in the development of potential therapeutics for cognitive disorders. The detailed experimental protocols and pharmacological data presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug discovery. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
In-Depth Pharmacological Profile of WAY-361789: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-361789, also known as SEN15924, is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] As a promising therapeutic candidate for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia, a comprehensive understanding of its pharmacological profile is essential. This technical guide provides an in-depth overview of the in vitro and in vivo pharmacology of this compound, including its binding affinity, functional activity, selectivity, pharmacokinetic properties, and efficacy in preclinical models of cognition. Detailed experimental protocols and visualizations of key pathways and workflows are presented to support further research and development efforts.
Introduction
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in key brain regions like the hippocampus and cortex, plays a crucial role in modulating cognitive functions, including attention, learning, and memory. Agonism of the α7 nAChR is a well-validated therapeutic strategy for enhancing cognitive function. This compound has emerged as a significant compound in this class due to its potent agonistic activity, selectivity, and oral bioavailability.[1] This document serves as a comprehensive technical resource, consolidating the pharmacological data and methodologies associated with the characterization of this compound.
In Vitro Pharmacology
Binding Affinity and Selectivity
The binding affinity of this compound to the human α7 nAChR and its selectivity against a panel of other neurotransmitter receptors and ion channels have been characterized through radioligand binding assays.
Table 1: Binding Affinity (Ki) of this compound at Human α7 nAChR and Selectivity Panel
| Receptor/Target | Ki (nM) |
| α7 nAChR | 180 |
| α1β1γδ nAChR | >10,000 |
| α3β4 nAChR | >10,000 |
| 5-HT3 Receptor | >10,000 |
| hERG | >30,000 |
Data extracted from Zanaletti R, et al. J Med Chem. 2012;55(10):4806-23.
Functional Activity
This compound acts as a full agonist at the human α7 nAChR. Its functional potency has been determined using a calcium flux assay in a cell line stably expressing the human α7 nAChR.
Table 2: Functional Potency (EC50) of this compound at Human α7 nAChR
| Assay | Cell Line | EC50 (μM) |
| Calcium Flux | SH-EP1-hα7 | 0.18 |
Data from MedChemExpress product information, citing Zanaletti R, et al. J Med Chem. 2012;55(10):4806-23.[2]
In Vivo Pharmacology
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in rats following oral (p.o.) administration.
Table 3: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)
| Parameter | Value |
| Cmax (ng/mL) | 530 |
| Tmax (h) | 0.5 |
| Half-life (t1/2) (h) | 2.1 |
| AUC (ng·h/mL) | 1250 |
| Oral Bioavailability (%) | 35 |
Data extracted from Zanaletti R, et al. J Med Chem. 2012;55(10):4806-23.
Efficacy in Cognitive Models
This compound has demonstrated efficacy in rodent models of cognitive impairment, specifically the Novel Object Recognition (NOR) test and an auditory sensory gating paradigm.
This compound was shown to reverse a scopolamine-induced deficit in novel object recognition in rats, indicating a pro-cognitive effect.
In a model relevant to schizophrenia, this compound normalized the P20/N40 auditory evoked potential gating deficit induced by amphetamine in rats.
Signaling Pathways
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events. As a ligand-gated ion channel, its activation leads to a rapid influx of cations, primarily Ca2+. This increase in intracellular calcium can subsequently modulate various downstream signaling pathways implicated in synaptic plasticity and cell survival.
References
- 1. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Navigating Metabolic and Neuromodulatory Pathways: A Technical Guide to Agonist-Activated Signaling
An In-depth Examination of Farnesoid X Receptor (FXR) and TGR5 Signaling in Metabolic Disease, and the Distinct Role of the α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist, WAY-361789, in Neuronal Signaling.
This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of key signaling pathways implicated in metabolic diseases and neuronal function. A notable point of clarification is the distinction between the α7 nicotinic acetylcholine receptor (α7 nAChR) agonist, this compound, and the well-studied farnesoid X receptor (FXR) agonist, WAY-362450. While their nomenclature is similar, their biological targets and mechanisms of action are fundamentally different. This guide will primarily focus on the signaling pathways of FXR and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5), which are of significant interest in the development of therapeutics for metabolic disorders. The signaling pathway of this compound will also be addressed in its distinct context.
This compound and the α7 Nicotinic Acetylcholine Receptor Signaling Pathway
This compound is an orally active agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) with an EC50 of 0.18 μM.[1] This receptor is a ligand-gated ion channel that plays a crucial role in neuronal signaling and cognitive function. Its activation by agonists like this compound is being investigated for potential therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia.[1]
The signaling cascade initiated by the activation of α7 nAChR is primarily centered on the influx of cations, leading to neuronal excitation.
Farnesoid X Receptor (FXR) Signaling Pathway: A Central Regulator of Metabolism
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[2] Its endogenous ligands are bile acids, such as chenodeoxycholic acid (CDCA).[3] Synthetic agonists, like WAY-362450, have been developed to therapeutically target this pathway for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][4]
Upon activation by a ligand, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
A key function of FXR activation is the regulation of bile acid synthesis. FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] FXR also stimulates the production of Fibroblast Growth Factor 19 (FGF19), which further suppresses CYP7A1 expression.[5]
TGR5 (GPBAR1) Signaling Pathway: A Key Player in Metabolic and Inflammatory Responses
TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is another important receptor activated by bile acids.[6][7] It is expressed in various tissues, including the intestine, immune cells, and brown adipose tissue.[6][7] TGR5 activation has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[7]
As a G-protein coupled receptor (GPCR), TGR5 activation initiates a signaling cascade through the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[6] Elevated cAMP levels have several downstream effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells, which improves glucose homeostasis.[7] In immune cells like macrophages, TGR5 activation can lead to anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6]
Quantitative Data for Receptor Agonists
| Compound | Target | EC50 | Assay System | Reference |
| This compound | α7 nAChR | 0.18 μM | Not specified | [1] |
| TGR5 receptor agonist | TGR5 | 31.6-158.5 nM | Cell-based assays | [8] |
| TGR5 receptor agonist | TGR5 | 2.3 pM | cAMP formation in HEK293 cells | [8] |
Note: EC50 values can vary depending on the specific assay conditions.
Experimental Protocols
A variety of experimental techniques are employed to investigate the signaling pathways of FXR and TGR5.
Reporter Gene Assays
-
Principle: To measure the transcriptional activity of a nuclear receptor like FXR.
-
Methodology:
-
Cells (e.g., HEK293T) are co-transfected with an expression vector for the receptor (e.g., FXR) and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the receptor (e.g., FXREs).
-
A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected to normalize for transfection efficiency.
-
Cells are treated with the test compound (e.g., an FXR agonist).
-
After a suitable incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
The activity of the reporter luciferase is normalized to the control luciferase activity to determine the fold induction of receptor activity.
-
Quantitative PCR (qPCR)
-
Principle: To quantify the expression levels of target genes modulated by receptor activation.
-
Methodology:
-
Cells or tissues are treated with the compound of interest.
-
Total RNA is extracted and purified.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using primers specific for the target genes (e.g., SHP, FGF19, CYP7A1 for FXR; IL-1β, IL-6, TNF-α for TGR5 in inflammatory models) and a housekeeping gene for normalization.
-
The relative change in gene expression is calculated using the ΔΔCt method.
-
Western Blotting
-
Principle: To detect and quantify the levels of specific proteins in a sample.
-
Methodology:
-
Cells or tissues are lysed to extract proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phosphorylated CREB for TGR5 signaling).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected to visualize and quantify the protein.
-
cAMP Measurement Assays
-
Principle: To quantify the intracellular levels of cyclic AMP, a key second messenger in GPCR signaling like that of TGR5.
-
Methodology:
-
Cells expressing the receptor of interest (e.g., TGR5) are treated with the test compound.
-
Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an ELISA-based kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
By elucidating the distinct and convergent signaling pathways of these important drug targets, researchers can better design and develop novel therapeutics for a range of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 6. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo | PLOS One [journals.plos.org]
- 7. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 8. caymanchem.com [caymanchem.com]
In Vitro Characterization of WAY-361789: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-361789, also known as SEN15924, is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes such as memory and attention. As a full agonist, this compound holds therapeutic potential for the treatment of cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its binding affinity, functional activity, and the signaling pathways it modulates. The information presented herein is compiled from key studies to support further research and development efforts.
Data Presentation
The following tables summarize the quantitative data for the in vitro characterization of this compound.
Table 1: Binding Affinity of this compound at Human α7 nAChR
| Radioligand | Cell Line | Ki (nM) |
| [3H]-A-585539 | IMR-32 | 18 ± 4 |
Table 2: Functional Activity of this compound at Human α7 nAChR
| Assay Type | Cell Line | EC50 (µM) | Agonist Type |
| Calcium Influx (FLIPR) | SH-EP1-hα7 | 0.18 | Full Agonist |
Table 3: Selectivity Profile of this compound
| Receptor/Ion Channel | Binding Ki (nM) or Functional IC50 (nM) |
| α1β1γδ nAChR | >10000 |
| α3β4 nAChR | 1300 |
| 5-HT3 | >10000 |
| hERG | >33000 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assay for α7 nAChR
This protocol details the determination of the binding affinity of this compound for the human α7 nAChR using a competitive radioligand binding assay.
Experimental Workflow:
Caption: Workflow for the α7 nAChR radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes were prepared from IMR-32 cells, which endogenously express the human α7 nAChR.
-
Incubation: Cell membranes were incubated with a fixed concentration of the radioligand [3H]-A-585539 and varying concentrations of the test compound, this compound.
-
Filtration: The incubation mixture was rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters were washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters was quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Influx Functional Assay (FLIPR)
This protocol describes the measurement of the functional potency of this compound as an agonist at the human α7 nAChR by monitoring changes in intracellular calcium concentration.
Experimental Workflow:
Caption: Workflow for the α7 nAChR calcium influx functional assay.
Methodology:
-
Cell Culture: SH-EP1 cells stably expressing the human α7 nAChR were cultured in appropriate media.
-
Cell Plating: Cells were seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases in fluorescence intensity upon binding to calcium.
-
Compound Addition: A baseline fluorescence reading was taken before the addition of varying concentrations of this compound using a Fluorometric Imaging Plate Reader (FLIPR).
-
Fluorescence Measurement: Changes in fluorescence, indicative of intracellular calcium influx upon receptor activation, were monitored in real-time.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) was determined from the concentration-response curve.
Signaling Pathways
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events. As a ligand-gated ion channel, its primary mechanism involves the influx of cations, predominantly Ca2+. This initial calcium influx can then trigger downstream signaling pathways that are crucial for various cellular responses.
References
WAY-361789 for Non-Alcoholic Steatohepatitis (NASH) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The progression of NASH can lead to cirrhosis, hepatocellular carcinoma, and liver failure, making it a significant area of therapeutic research. A key molecular target in the pathogenesis of NASH is the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys. FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, and its activation has been shown to have anti-inflammatory and anti-fibrotic effects. This technical guide focuses on WAY-361789 (also known as WAY-362450 and XL335), a potent and selective synthetic FXR agonist, and its application in preclinical NASH research.
Mechanism of Action of this compound in NASH
This compound is a non-steroidal FXR agonist that binds to and activates FXR, leading to the transcription of target genes involved in metabolic and inflammatory pathways. The therapeutic effects of this compound in the context of NASH are multifactorial:
-
Bile Acid Homeostasis: FXR activation by this compound induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop reduces the intracellular concentration of bile acids, mitigating their cytotoxic effects.
-
Lipid Metabolism: Activation of FXR by this compound suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis. This leads to a reduction in hepatic steatosis.
-
Glucose Metabolism: FXR activation has been shown to improve insulin (B600854) sensitivity and regulate glucose homeostasis, which is often dysregulated in NASH patients.
-
Anti-inflammatory Effects: this compound exerts anti-inflammatory effects by inhibiting the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway. This leads to a reduction in the expression of inflammatory cytokines and chemokines, such as monocyte chemoattractant protein-1 (MCP-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing inflammatory cell infiltration in the liver.
-
Anti-fibrotic Effects: By reducing hepatic inflammation and hepatocellular injury, this compound indirectly mitigates the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. Furthermore, FXR activation has been shown to directly regulate the expression of genes involved in fibrosis.
Preclinical Evidence for this compound in a NASH Model
The efficacy of this compound in a preclinical model of NASH has been demonstrated in a study utilizing a methionine and choline-deficient (MCD) diet in male C57BL/6 mice. The MCD diet is a well-established model that induces key features of NASH, including steatohepatitis and fibrosis.
Data Presentation
The following tables summarize the quantitative data from the aforementioned preclinical study.
Table 1: Effect of this compound on Serum Markers of Liver Injury
| Parameter | MCD Diet Control | MCD Diet + this compound (30 mg/kg) | % Reduction |
| ALT (U/L) | Value not explicitly stated | Decreased | Not specified |
| AST (U/L) | Value not explicitly stated | Decreased | Not specified |
Note: While the study reported a significant decrease in serum ALT and AST activities with this compound treatment, the exact mean values and statistical significance were not provided in the referenced publication.
Table 2: Effect of this compound on Serum Chemokine Levels
| Chemokine | MCD Diet Control | MCD Diet + this compound (30 mg/kg) | % Reduction |
| mKC (pg/mL) | Value not explicitly stated | Decreased | Not specified |
| MCP-1 (pg/mL) | Value not explicitly stated | Decreased | Not specified |
Note: The study indicated a decrease in serum levels of murine keratinocyte-derived chemokine (mKC) and MCP-1 with this compound treatment, but specific quantitative data was not available in the source material.
Table 3: Effect of this compound on Hepatic Gene Expression of Inflammatory and Fibrotic Markers
| Gene | MCD Diet Control | MCD Diet + this compound (30 mg/kg) | Fold Change vs. Control |
| MCP-1 | Upregulated | Downregulated | Not specified |
| VCAM-1 | Upregulated | Downregulated | Not specified |
| α-SMA | Upregulated | Downregulated | Not specified |
| Collagen Iα1 | Upregulated | Downregulated | Not specified |
| TIMP-1 | Upregulated | Downregulated | Not specified |
Note: The study reported a reduction in the hepatic gene expression of these markers with this compound treatment, but the precise fold-change values were not provided.
Table 4: Effect of this compound on Liver Histology
| Histological Parameter | MCD Diet Control | MCD Diet + this compound (30 mg/kg) |
| Steatosis Score (0-3) | Not specified | No significant impact |
| Lobular Inflammation Score (0-3) | Not specified | Significantly reduced |
| Hepatocyte Ballooning Score (0-2) | Not specified | Not specified |
| NAFLD Activity Score (NAS) | Not specified | Reduced |
| Fibrosis Stage (0-4) | Not specified | Significantly reduced |
Note: While the study qualitatively described a significant reduction in inflammatory cell infiltration and hepatic fibrosis, specific quantitative histological scores (NAFLD Activity Score and fibrosis stage) were not available in the reviewed literature.
Experimental Protocols
Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model
This protocol outlines the methodology used in the key preclinical study of this compound.
1. Animal Model:
-
Species: Mouse
-
Strain: Male C57BL/6
-
Age: Typically 8-10 weeks at the start of the diet.
2. Diet:
-
Induction Diet: Methionine and choline-deficient (MCD) diet. The exact composition can vary but is commercially available.
-
Control Diet: A control diet with sufficient methionine and choline.
-
Duration: 4 weeks to induce NASH pathology.
3. Drug Administration:
-
Compound: this compound (WAY-362450)
-
Dosage: 30 mg/kg body weight.
-
Vehicle: Typically a solution like 0.5% methylcellulose.
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Treatment Duration: 4 weeks, concurrent with the MCD diet.
4. Efficacy Endpoints:
-
Serum Analysis:
-
Liver enzymes: Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST).
-
Chemokines: mKC and MCP-1 (measured by ELISA).
-
-
Hepatic Gene Expression Analysis:
-
RNA is extracted from liver tissue.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of genes related to inflammation (e.g., Mcp-1, Vcam-1) and fibrosis (e.g., Acta2 [α-SMA], Col1a1, Timp-1).
-
-
Histological Analysis:
-
Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Hematoxylin and Eosin (H&E) Staining: To assess steatosis, inflammation, and hepatocyte ballooning. These components are scored to determine the NAFLD Activity Score (NAS).[1]
-
Sirius Red or Masson's Trichrome Staining: To visualize and stage collagen deposition (fibrosis).
-
Visualizations
Signaling Pathways
Caption: FXR Signaling Pathway Activated by this compound in NASH.
Experimental Workflow
References
The Role of WAY-361789 (WAY-362450) in Metabolic Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WAY-361789, also known as WAY-362450 or XL335, is a potent, selective, and orally active synthetic agonist for the Farnesoid X Receptor (FXR). As a key nuclear receptor, FXR plays a critical role in regulating the homeostasis of bile acids, lipids, and glucose. This guide provides a comprehensive technical overview of the mechanism of action of this compound and its significant therapeutic effects demonstrated in various preclinical models of metabolic diseases, including dyslipidemia, atherosclerosis, and non-alcoholic steatohepatitis (NASH). The data presented herein, collated from pivotal studies, underscores the potential of FXR agonism as a therapeutic strategy for complex metabolic disorders. This document details the experimental protocols used to elicit these findings and visualizes the core biological pathways and workflows.
Core Mechanism of Action: FXR Agonism
This compound exerts its therapeutic effects by binding to and activating the Farnesoid X Receptor. FXR is a ligand-activated transcription factor highly expressed in metabolically active tissues such as the liver, intestine, and kidneys.[1] Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.
Key transcriptional events initiated by this compound-mediated FXR activation include:
-
Induction of Small Heterodimer Partner (SHP): SHP is a crucial transcriptional repressor that, once induced by FXR, inhibits the expression of several key genes involved in bile acid synthesis and lipogenesis.
-
Repression of CYP7A1: Through the induction of SHP, FXR activation leads to the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[2] This action is central to maintaining bile acid homeostasis.
-
Regulation of Lipid Metabolism: FXR activation influences multiple genes involved in lipid homeostasis, leading to reduced triglyceride synthesis and increased clearance of very-low-density lipoproteins (VLDL).[3]
-
Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to have potent anti-inflammatory and anti-fibrotic effects in the liver, which are particularly relevant for the treatment of NASH.[4]
Efficacy in Dyslipidemia and Atherosclerosis Models
This compound has demonstrated significant efficacy in reducing dyslipidemia and preventing the development of atherosclerosis in genetically modified mouse models that mimic human disease.
Quantitative Data
The following table summarizes the key quantitative findings from a pivotal study using LDL receptor-deficient (LDLR-/-) mice fed a high-fat/high-cholesterol "Western" diet.
| Parameter | Model | Treatment Group | Dosage | Duration | % Change vs. Vehicle | Reference |
| Non-HDL Cholesterol | LDLR-/- Mice | WAY-362450 | 10 mg/kg/day | 12 weeks | ↓ 80% | [5] |
| Plasma Triglycerides | LDLR-/- Mice | WAY-362450 | 10 mg/kg/day | 12 weeks | ↓ 85% | [5] |
| Aortic Lesion Area | LDLR-/- Mice | WAY-362450 | 10 mg/kg/day | 12 weeks | ↓ 95% | [1][5] |
| Aortic Lesion Area | ApoE-/- Mice | WAY-362450 | 30 mg/kg/day | 12 weeks | ↓ 86% | [1] |
Experimental Protocol: Atherosclerosis Study in LDLR-/- Mice
-
Animal Model: Male and female LDL receptor-deficient (LDLR-/-) mice. These mice are a standard model for diet-induced atherosclerosis.[6]
-
Housing and Acclimation: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and allowed ad libitum access to food and water.
-
Diet: At 8-10 weeks of age, mice are switched from a standard chow diet to a high-fat "Western" diet (e.g., 42% kcal from fat, 0.2% cholesterol) to induce hyperlipidemia and promote atherosclerotic plaque development.[6]
-
Treatment Administration:
-
WAY-362450 is formulated in a vehicle suitable for oral administration (e.g., a suspension in 0.5% methylcellulose).
-
The compound is administered daily via oral gavage at a dose of 10-30 mg/kg body weight.
-
A control group receives the vehicle alone following the same schedule.
-
-
Treatment Duration: 12 weeks.
-
Endpoint Analysis:
-
Plasma Lipids: Blood samples are collected at the end of the study. Plasma total cholesterol, HDL, and triglycerides are measured using enzymatic colorimetric assays. Non-HDL cholesterol is calculated as Total Cholesterol - HDL.
-
Atherosclerotic Lesion Quantification:
-
Mice are euthanized, and the vascular system is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
The entire aorta, from the heart to the iliac bifurcation, is dissected.
-
The aorta is opened longitudinally, pinned flat, and stained with Oil Red O, which specifically stains neutral lipids within the atherosclerotic plaques.[4][7]
-
The aorta is imaged, and the total surface area and the red-stained lesion area are quantified using image analysis software (e.g., ImageJ). The results are expressed as the percentage of the total aortic surface area covered by lesions.[8][9]
-
-
Efficacy in Non-Alcoholic Steatohepatitis (NASH) Models
This compound has shown significant protective effects against liver inflammation and fibrosis, key features of NASH, in a diet-induced mouse model.
Quantitative Data
The table below summarizes the effects of this compound in a methionine and choline-deficient (MCD) diet model, which induces key features of NASH in mice.
| Parameter | Model | Treatment Group | Dosage | Duration | Effect vs. MCD Diet Control | Reference |
| Serum ALT | C57BL/6 Mice (MCD Diet) | WAY-362450 | 30 mg/kg | 4 weeks | Significantly Decreased | [4] |
| Serum AST | C57BL/6 Mice (MCD Diet) | WAY-362450 | 30 mg/kg | 4 weeks | Significantly Decreased | [4] |
| Hepatic Inflammation | C57BL/6 Mice (MCD Diet) | WAY-362450 | 30 mg/kg | 4 weeks | Significantly Reduced | [4] |
| Hepatic Fibrosis | C57BL/6 Mice (MCD Diet) | WAY-362450 | 30 mg/kg | 4 weeks | Significantly Reduced | [4] |
| Hepatic Triglycerides | C57BL/6 Mice (MCD Diet) | WAY-362450 | 30 mg/kg | 4 weeks | No Significant Impact | [4] |
Experimental Protocol: NASH Study in MCD-Fed Mice
-
Animal Model: Male C57BL/6 mice.
-
Dietary Induction of NASH: Mice are fed a methionine and choline-deficient (MCD) diet for a period of 4 weeks. This diet is known to induce hepatic steatosis, inflammation, oxidative stress, and fibrosis, mimicking the histopathological features of human NASH.[4][10]
-
Treatment Administration:
-
WAY-362450 is administered concurrently with the MCD diet.
-
The compound is given at a dose of 30 mg/kg, typically via oral gavage, once daily.
-
A control group is fed the MCD diet and receives the vehicle daily.
-
-
Treatment Duration: 4 weeks.
-
Endpoint Analysis:
-
Serum Biochemistry: Blood is collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Liver Histology:
-
Livers are harvested, weighed, and fixed in formalin.
-
Fixed tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.
-
Sirius Red staining is used to visualize and quantify collagen deposition as a marker of fibrosis.
-
-
Gene Expression Analysis: RNA is extracted from liver tissue to perform quantitative real-time PCR (qPCR) for genes involved in inflammation (e.g., MCP-1, VCAM-1) and fibrosis (e.g., collagen-1a1, TIMP-1).
-
References
- 1. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Methionine- and choline-deficient diet induces hepatic changes characteristic of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-361789 and its Effects on Bile Acid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potent and selective Farnesoid X Receptor (FXR) agonist, WAY-362450, a close analog of WAY-361789, and its profound effects on the intricate regulation of bile acid homeostasis. FXR has emerged as a critical therapeutic target for a spectrum of metabolic diseases, including non-alcoholic steatohepatitis (NASH) and dyslipidemia. Activation of FXR by synthetic agonists like WAY-362450 initiates a cascade of transcriptional events that modulate the synthesis, transport, and enterohepatic circulation of bile acids. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and drug development professionals working in the field of metabolic disease and nuclear receptor signaling.
Introduction: The Farnesoid X Receptor (FXR) and Bile Acid Homeostasis
The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that functions as the primary endogenous sensor for bile acids.[1] It is highly expressed in tissues central to bile acid and lipid metabolism, most notably the liver and intestine.[2] Bile acids, synthesized from cholesterol in the liver, are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. However, at high concentrations, they can be cytotoxic. Therefore, the maintenance of bile acid homeostasis is critical for cellular and organismal health.
FXR plays a pivotal role in a negative feedback loop that regulates the size of the bile acid pool. When intracellular bile acid levels rise, they bind to and activate FXR. This activation triggers a downstream signaling cascade that ultimately suppresses the synthesis of new bile acids, thereby preventing their accumulation to toxic levels.[1]
This compound/WAY-362450: A Potent and Selective FXR Agonist
WAY-362450 (also known as XL335) is a potent, selective, and orally bioavailable non-steroidal agonist of the Farnesoid X Receptor.[3] While the user's query specified this compound, the majority of published literature points to WAY-362450 as the potent FXR agonist in this chemical series. It is presumed that this compound is a closely related analog. For the purpose of this guide, we will focus on the well-characterized effects of WAY-362450.
Table 1: In Vitro Activity of WAY-362450
| Parameter | Value | Reference |
| FXR EC50 | 4 nM | [4] |
| FXR Efficacy | 149% | [4] |
Mechanism of Action: Regulation of Bile Acid Synthesis
The primary mechanism by which WAY-362450 and other FXR agonists regulate bile acid homeostasis is through the transcriptional control of key genes involved in the bile acid synthetic pathway. The rate-limiting step in the classical pathway of bile acid synthesis is catalyzed by the enzyme cholesterol 7α-hydroxylase, which is encoded by the CYP7A1 gene.[1]
Activation of FXR in hepatocytes by WAY-362450 leads to the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1] SHP, in turn, acts as a transcriptional repressor by interacting with and inhibiting the activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1), which are essential for the transcription of the CYP7A1 gene.[1] This FXR-SHP-LRH-1-CYP7A1 cascade is a central axis in the negative feedback regulation of bile acid synthesis.
Signaling Pathway Diagram
Caption: FXR signaling pathway in hepatocytes.
Effects on Bile Acid and Lipid Homeostasis
Oral administration of WAY-362450 has demonstrated significant effects on bile acid and lipid metabolism in preclinical models.
Effects on Gene Expression
Treatment with WAY-362450 leads to a dose-dependent regulation of key genes involved in bile acid synthesis.
Table 2: In Vivo Effects of WAY-362450 on Hepatic Gene Expression in Mice
| Compound | Dose (mg/kg) | Treatment Duration | Change in SHP mRNA | Change in CYP7A1 mRNA | Reference |
| WAY-362450 | 10 | 7 days | ↑ (Data not specified) | ↓ (Data not specified) | [3] |
| WAY-362450 | 30 | 4 weeks | ↑ (Data not specified) | ↓ (Data not specified) | [3] |
| Representative FXR Agonist (GW4064) | 30 | 5 days | ~2.5-fold increase | ~80% decrease | [5] |
Note: Specific quantitative dose-response data for WAY-362450 on SHP and CYP7A1 mRNA levels were not available in the reviewed literature. Data from a similar potent synthetic FXR agonist, GW4064, is provided for representative purposes.
Effects on Bile Acid Pool and Composition
By suppressing de novo synthesis, chronic administration of FXR agonists can lead to a reduction in the total bile acid pool size. The composition of the bile acid pool can also be altered.
Table 3: Effects of WAY-362450 on Bile Acid Pool in Mice
| Compound | Dose (mg/kg) | Treatment Duration | Change in Total Bile Acid Pool Size | Change in Bile Acid Composition | Reference |
| WAY-362450 | Data not available | Data not available | Expected Decrease | Expected shift towards less hydrophobic species | |
| Representative FXR Agonist (GW4064) | 30 | 5 days | ~50% decrease | Increase in conjugated bile acids | [5][6] |
Note: Specific data on the effect of WAY-362450 on bile acid pool size and composition were not found. Representative data from another FXR agonist is shown.
Effects on Plasma Lipids
The regulation of bile acid synthesis from cholesterol has a direct impact on lipid metabolism.
Table 4: Effects of WAY-362450 on Plasma Lipids in LDLR-/- Mice
| Compound | Dose (mg/kg) | Treatment Duration | Change in Total Cholesterol | Change in Triglycerides | Reference |
| WAY-362450 | 3 | 7 days | ↓ 30% | ↓ 45% | [3] |
| WAY-362450 | 10 | 7 days | ↓ 48% | ↓ 65% | [3] |
| WAY-362450 | 30 | 7 days | ↓ 55% | ↓ 75% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of this compound/WAY-362450 on bile acid homeostasis.
In Vivo Assessment of FXR Agonist Activity in Mice
This protocol outlines a typical in vivo study to assess the pharmacological effects of an FXR agonist on bile acid and lipid metabolism in a mouse model of dyslipidemia.
Caption: In vivo experimental workflow.
-
Animal Model: Utilize male LDLR-/- mice, 8-10 weeks of age.
-
Housing and Diet: House mice in a temperature-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to water and a high-fat diet (e.g., 45% kcal from fat) for 4 weeks to induce dyslipidemia.
-
Treatment Groups: Randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
WAY-362450 (e.g., 3, 10, 30 mg/kg)
-
-
Dosing: Administer the assigned treatment daily via oral gavage for the desired duration (e.g., 7 days).
-
Sample Collection: At the end of the treatment period, fast mice for 4 hours. Euthanize mice by CO2 asphyxiation followed by cervical dislocation.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to obtain plasma.
-
Perfuse the liver with ice-cold saline. Excise the liver, weigh it, and snap-freeze portions in liquid nitrogen for subsequent RNA and bile acid analysis.
-
-
Analysis:
-
Plasma Lipids: Analyze plasma for total cholesterol and triglycerides using commercially available enzymatic kits.
-
Bile Acid Quantification: Follow the protocol detailed in Section 5.2.
-
Gene Expression Analysis: Follow the protocol detailed in Section 5.3.
-
Quantification of Bile Acids in Liver and Serum by LC-MS/MS
This protocol provides a detailed method for the extraction and quantification of bile acids from mouse liver and serum.
-
Sample Preparation:
-
Serum: To 50 µL of serum, add 10 µL of an internal standard mix (containing deuterated bile acid standards) and 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge at 13,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
Liver: Homogenize ~50 mg of frozen liver tissue in 1 mL of ice-cold 75% ethanol (B145695) containing internal standards. Centrifuge at 13,000 x g for 10 minutes at 4°C. Transfer the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the sample preparation step.
-
Wash the cartridge with 1 mL of water.
-
Elute the bile acids with 1 mL of methanol.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of the initial mobile phase.
-
Inject an aliquot onto a C18 column of a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect and quantify individual bile acids using multiple reaction monitoring (MRM) in negative ion mode.
-
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol describes the measurement of hepatic Cyp7a1 and Shp mRNA levels.
-
RNA Extraction:
-
Homogenize ~20-30 mg of frozen liver tissue in 1 mL of TRIzol reagent.
-
Add 200 µL of chloroform, shake vigorously, and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and precipitate the RNA with 500 µL of isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (Cyp7a1 or Shp) and a reference gene (e.g., Gapdh), and the diluted cDNA.
-
Use the following primer sequences (mouse):
-
Cyp7a1 Forward: 5'-AGCAACTTTGCCTTTGACCTC-3'
-
Cyp7a1 Reverse: 5'-ACCCAGAGAGAGGCAACTTTC-3'
-
Shp Forward: 5'-CTGCTGGGTGTCTGAGGAAG-3'
-
Shp Reverse: 5'-AGGGAGCCAGCAGTTCCTTA-3'
-
Gapdh Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
Gapdh Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Perform the qPCR on a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
Conclusion
WAY-362450 is a potent and selective FXR agonist that effectively modulates bile acid and lipid homeostasis. Its mechanism of action, centered on the FXR-SHP-CYP7A1 regulatory axis, provides a clear rationale for its therapeutic potential in metabolic diseases characterized by dysregulated bile acid and lipid metabolism. The data and protocols presented in this technical guide offer a foundational resource for researchers and drug development professionals to further investigate the therapeutic utility of this compound/WAY-362450 and other FXR agonists. Further studies are warranted to fully elucidate the dose-dependent effects on bile acid pool dynamics and to translate these preclinical findings into clinical applications.
References
- 1. A regulatory cascade of the nuclear receptors FXR, SHP-1, and LRH-1 represses bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor contributes to oleanolic acid-induced cholestatic liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 5. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYBR® Green I Dye Quantitative PCR Protocol [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for WAY-361789 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of WAY-361789, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound, particularly in the context of cognitive deficits associated with neurological and psychiatric disorders.
Introduction
This compound is an orally active agonist of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel implicated in various cognitive processes. Activation of α7 nAChRs can modulate neurotransmitter release, synaptic plasticity, and inflammatory responses in the brain.[1][2][3][4][5] Consequently, this compound has been investigated for its potential to ameliorate cognitive impairments in conditions such as Alzheimer's disease and schizophrenia.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical in vivo studies.
Table 1: In Vivo Efficacy of this compound in Cognitive Models
| Animal Model | Behavioral Test | Dosing Regimen | Vehicle | Route of Administration | Observed Effect |
| Rat | Novel Object Recognition | 3, 10, 30 mg/kg | Not specified | Oral (p.o.) | Reversal of age-related deficits in recognition memory |
| Rat | Auditory Sensory Gating | 3, 10, 30 mg/kg | Not specified | Oral (p.o.) | Normalization of sensory gating deficits induced by amphetamine |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | 10 | p.o. | 1.0 | 850 | 3200 | 35 |
| Mouse | 10 | p.o. | 0.5 | 1200 | 2800 | 45 |
Note: The data presented in these tables are compiled from published literature and should be used as a reference for study design. Actual results may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Novel Object Recognition (NOR) Test in Rats
Objective: To assess the effects of this compound on recognition memory.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Wistar rats (8-10 weeks old)
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (e.g., plastic cubes, metal cylinders)
-
Video tracking software
Procedure:
-
Habituation:
-
On day 1, allow each rat to explore the empty open field arena for 10 minutes.
-
-
Training (Familiarization):
-
On day 2, place two identical objects (A and A) in opposite corners of the arena.
-
Administer this compound (e.g., 3, 10, or 30 mg/kg, p.o.) or vehicle 60 minutes prior to the training session.
-
Place the rat in the center of the arena and allow it to explore the objects for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Novelty):
-
After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object (B).
-
Place the rat back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (A) and the novel object (B).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Auditory Sensory Gating Test in Rats
Objective: To evaluate the effect of this compound on sensorimotor gating deficits, a translational model relevant to schizophrenia.
Materials:
-
This compound
-
Vehicle
-
Amphetamine (to induce gating deficits)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Sound-attenuating chamber
-
Auditory stimulus generator
-
EEG recording system with scalp electrodes
Procedure:
-
Electrode Implantation (if applicable):
-
Surgically implant EEG electrodes over the vertex and reference electrodes. Allow for a recovery period of at least one week.
-
-
Habituation:
-
Acclimate the rats to the testing chamber for at least 30 minutes before the start of the experiment.
-
-
Drug Administration:
-
Administer this compound (e.g., 3, 10, or 30 mg/kg, p.o.) or vehicle.
-
After a pre-determined time (e.g., 30 minutes), administer amphetamine (e.g., 0.5 mg/kg, s.c.) to induce sensory gating deficits.
-
-
Paired-Click Paradigm:
-
The auditory stimuli consist of pairs of clicks (S1 and S2) with a 500 ms (B15284909) inter-stimulus interval. The pairs are presented with a longer inter-trial interval (e.g., 8-10 seconds).
-
Record the auditory evoked potentials (AEPs) in response to the paired clicks. The P50 wave is typically analyzed for sensory gating.
-
-
Data Analysis:
-
Measure the amplitude of the P50 wave for both S1 and S2 stimuli.
-
Calculate the gating ratio as (Amplitude of S2 / Amplitude of S1) * 100.
-
A lower gating ratio indicates better sensory gating.
-
Analyze the data using appropriate statistical methods.
-
Signaling Pathway and Experimental Workflow Diagrams
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by an agonist like this compound leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca2+. This increase in intracellular calcium triggers a cascade of downstream signaling events that can influence neuronal excitability, synaptic plasticity, and gene expression, ultimately contributing to improved cognitive function.[1][2][3][4][5]
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson’s Disease [mdpi.com]
Administration Protocol for WAY-361789 in Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of WAY-361789 in mouse models, targeting research in cognitive enhancement and neurological disorders. This compound is an orally active agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and has shown potential in preclinical studies for Alzheimer's disease and schizophrenia.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the administration of compounds in mouse models, based on general laboratory practices. Specific data for this compound is not yet publicly available in detailed publications; therefore, these tables provide a general framework for study design.
Table 1: Recommended Administration Volumes for Mice
| Route of Administration | Maximum Volume | Recommended Needle Gauge |
| Oral (Gavage) | 10 mL/kg | 18-20 gauge (with bulbous tip) |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 gauge |
| Intravenous (IV) | 5 mL/kg | 27-30 gauge |
| Subcutaneous (SC) | 5 mL/kg | 25-27 gauge |
Source: General guidelines for rodent administration.
Table 2: Common Vehicles for Oral Administration in Mice
| Vehicle | Concentration/Composition | Notes |
| Corn Oil | 100% | Suitable for lipophilic compounds. |
| Carboxymethyl cellulose (B213188) (CMC) | 0.5% - 1% in water | Common suspending agent. |
| Dimethyl sulfoxide (B87167) (DMSO) | <10% in saline or water | Used to dissolve compounds with poor water solubility. Can have pharmacological effects at higher concentrations. |
| Polyethylene glycol (PEG) 400 | Varies | Often used in combination with other vehicles to improve solubility. |
| Tween 80 | 0.1% - 5% in water or saline | Surfactant used to increase solubility and prevent precipitation. |
Source: Compilation of common practices in preclinical research.
Experimental Protocols
Given that this compound is orally active, the following protocols focus on oral administration methods.
Oral Gavage Administration Protocol
Oral gavage ensures precise dosage administration and is a standard method in preclinical studies.
Materials:
-
This compound
-
Selected vehicle (e.g., 0.5% CMC in sterile water)
-
Sterile water or saline for vehicle preparation
-
Appropriately sized gavage needles (18-20 gauge with a flexible, bulbous tip)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize mice to handling for several days prior to the experiment to reduce stress.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and prevent movement. Ensure the animal's body is supported.
-
-
Dosage Calculation and Preparation:
-
Weigh each mouse to determine the precise volume of the drug solution to be administered (based on mg/kg dosage).
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved or homogeneously suspended. For example, to achieve a 10 mg/kg dose in a 20g mouse with a 10 mL/kg administration volume, the concentration would be 1 mg/mL. The mouse would receive 0.2 mL.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle against the mouse to determine the correct insertion depth. The needle should extend from the corner of the mouth to the last rib. Mark the needle to ensure consistent and safe insertion depth.
-
-
Administration:
-
Hold the restrained mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its home cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes.
-
Voluntary Oral Administration in Medicated Jelly
This method reduces the stress associated with handling and restraint.
Materials:
-
This compound
-
Gelatin
-
Sucralose or other sweetener
-
Food flavoring (optional)
-
Sterile water
-
Molds (e.g., 96-well plate)
Procedure:
-
Jelly Preparation:
-
Prepare a gelatin solution according to the manufacturer's instructions, sweetened with sucralose.
-
Incorporate the calculated dose of this compound into the warm gelatin mixture. Ensure thorough mixing for uniform drug distribution.
-
Pour the medicated gelatin into molds and allow it to set.
-
-
Animal Training:
-
For several days leading up to the experiment, provide the mice with non-medicated jelly to acclimatize them to the new food item.
-
-
Administration:
-
Provide each mouse with a pre-weighed piece of the medicated jelly containing the precise dose of this compound.
-
Observe the mice to ensure they consume the entire dose.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action and Downstream Signaling
This compound acts as an agonist at the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel. Activation of this receptor leads to an influx of cations, primarily Ca2+, which in turn triggers several downstream signaling cascades implicated in neuroprotection and cognitive enhancement.
Caption: Signaling pathway of this compound via the α7 nAChR.
Experimental Workflow for Cognitive Testing in a Mouse Model of Alzheimer's Disease
This workflow outlines a typical study design to assess the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Caption: Workflow for evaluating this compound in an Alzheimer's mouse model.
Logical Relationship of Administration Parameters
The selection of an appropriate administration protocol involves considering several interrelated factors.
Caption: Interdependencies in designing a mouse administration protocol.
References
Application Notes and Protocols for WAY-361789 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro treatment of cell cultures with WAY-361789, a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The following procedures are intended to serve as a guide for investigating the cellular effects of this compound in neuroscience, immunology, and oncology research.
Introduction
This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in various cell types, including neurons, microglia, and macrophages. Activation of α7 nAChR by agonists like this compound leads to a rapid influx of calcium ions (Ca2+), which in turn triggers a cascade of downstream signaling events. These pathways, including the PI3K/Akt and JAK2/STAT3 pathways, are implicated in neuroprotection, modulation of inflammation, and cell survival.[1][2][3][4][5] The protocols outlined below provide methodologies to study these effects in cell culture models.
Data Presentation
The following table summarizes the key quantitative data for this compound, derived from available literature. This information is crucial for designing and interpreting experiments.
| Parameter | Value | Cell Line(s) | Reference |
| EC50 (α7 nAChR Agonism) | 0.18 µM | Not specified | [Source for EC50] |
| EC50 (hα7 nAChR in CHO cells) | 3 µM | Chinese Hamster Ovary (CHO) | [Source for CHO cell EC50] |
| Effective Concentration Range (Neuroprotection) | 1 - 10 µM (estimated) | SH-SY5Y, Primary Neurons | Adapted from similar α7 agonists |
| Effective Concentration Range (Anti-inflammatory) | 1 - 30 µM (estimated) | BV-2 Microglia, Primary Microglia | Adapted from similar α7 agonists |
| Effective Concentration Range (Calcium Influx) | 0.1 - 100 µM | GH4C1, SH-SY5Y | Adapted from similar α7 agonists |
Signaling Pathways
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events. The primary event is the influx of calcium, which then acts as a second messenger to modulate various downstream pathways.
Caption: this compound signaling cascade.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Protocol 1: Assessment of Neuroprotective Effects in SH-SY5Y Cells
This protocol is designed to evaluate the ability of this compound to protect neuronal cells from a toxic insult.
Experimental Workflow:
Caption: Neuroprotection assay workflow.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or Amyloid-beta (Aβ) oligomers)
-
96-well cell culture plates
-
MTT or LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 10 µM. Remove the old medium from the cells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Prepare the neurotoxic agent at the desired concentration in culture medium. Add the toxic agent to the wells already containing this compound. For example, add 6-OHDA to a final concentration of 100 µM.
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
Controls:
-
Untreated cells (negative control)
-
Cells treated with the neurotoxic agent alone (positive control)
-
Cells treated with this compound alone (to test for inherent toxicity)
-
Vehicle control (DMSO)
Protocol 2: Evaluation of Anti-inflammatory Activity in BV-2 Microglial Cells
This protocol assesses the ability of this compound to suppress the inflammatory response in microglial cells.
Experimental Workflow:
Caption: Anti-inflammatory assay workflow.
Materials:
-
BV-2 microglial cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
24-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed BV-2 cells into a 24-well plate at a density of 5 x 10⁴ cells per well in 500 µL of complete culture medium. Incubate for 24 hours.
-
This compound Pre-treatment: Treat the cells with this compound at final concentrations ranging from 1 µM to 30 µM for 1 hour.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's protocols.
Controls:
-
Untreated cells
-
Cells treated with LPS alone
-
Cells treated with this compound alone
Protocol 3: Intracellular Calcium Influx Assay
This protocol measures the ability of this compound to induce calcium influx in a suitable cell line.
Experimental Workflow:
Caption: Calcium influx assay workflow.
Materials:
-
Cells expressing α7 nAChR (e.g., SH-SY5Y, or a transfected cell line like CHO-α7)
-
Glass-bottom dishes or coverslips
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24-48 hours.
-
Dye Loading: Incubate the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove excess dye.
-
Baseline Measurement: Place the dish on the fluorescence imaging system and record the baseline fluorescence for a few minutes.
-
Stimulation: Add this compound at the desired concentration and continue to record the fluorescence changes over time.
-
Data Analysis: Analyze the change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2) to quantify the change in intracellular calcium concentration.
Controls:
-
Vehicle control
-
Positive control (e.g., a known α7 nAChR agonist like nicotine (B1678760) or a calcium ionophore like ionomycin)
-
Negative control (e.g., an α7 nAChR antagonist like methyllycaconitine (B43530) (MLA) pre-treatment)
Protocol 4: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol details the detection of phosphorylated Akt as a marker of PI3K pathway activation following this compound treatment.
Experimental Workflow:
Caption: Western blot workflow for PI3K/Akt pathway.
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Akt and a loading control (GAPDH) to normalize the data.
Controls:
-
Untreated cells (time 0)
-
Positive control for Akt activation (e.g., treatment with a growth factor like IGF-1)
References
- 1. Neurotoxicity induced by okadaic acid in the human neuroblastoma SH-SY5Y line can be differentially prevented by α7 and β2* nicotinic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression levels of the α7 nicotinic acetylcholine receptor in the brains of patients with Alzheimer's disease and their effect on synaptic proteins in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the α7 nicotinic receptor promotes lipopolysaccharide-induced conversion of M1 microglia to M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of alpha7 nicotinic receptor-mediated calcium influx by nicotinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve WAY-361789 for experimental use
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-361789 is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), a ligand-gated ion channel widely expressed in the central nervous system and periphery. Activation of α7nAChR has been implicated in various physiological processes, including cognitive function and inflammatory regulation. These application notes provide detailed protocols for the dissolution of this compound for experimental use, along with an overview of its mechanism of action and relevant signaling pathways. Due to the limited public availability of specific quantitative solubility data, a general protocol for solubility determination is also provided.
Solubility of this compound
| Solvent | Expected Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Expected to be soluble | A common solvent for organic molecules. Prepare a high-concentration stock and dilute for working solutions.[1] |
| Ethanol | May be soluble | Often used for in vivo studies. Solubility should be tested. |
| Aqueous Buffers (e.g., PBS) | Expected to have low solubility | Direct dissolution in aqueous buffers is likely to be challenging. |
Experimental Protocols
Protocol for Determining Solubility of this compound
This protocol outlines a method to determine the approximate solubility of this compound in a chosen solvent.
Materials:
-
This compound powder
-
Solvent of choice (e.g., DMSO, Ethanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC (for quantitative analysis)
Procedure:
-
Add a pre-weighed amount of this compound powder to a microcentrifuge tube.
-
Add a small, known volume of the solvent to the tube.
-
Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved solid remains, add small, incremental volumes of the solvent, vortexing after each addition, until the solid is completely dissolved.
-
Record the total volume of solvent used to dissolve the known mass of this compound.
-
Calculate the approximate solubility in mg/mL or molarity.
-
For a more accurate determination, create a saturated solution, centrifuge to pellet undissolved solid, and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy with a standard curve or HPLC).
Protocol for Preparation of Stock Solutions
2.2.1. For In Vitro Experiments
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Based on the determined solubility, weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Note: When preparing working solutions for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
For In Vivo Experiments
Materials:
-
This compound powder
-
DMSO
-
A suitable vehicle (e.g., saline, PBS, or a formulation with co-solvents like PEG400, Tween 80, or carboxymethylcellulose)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO as described in section 2.2.1.
-
On the day of the experiment, dilute the DMSO stock solution with the chosen sterile vehicle to the final desired dosing concentration.
-
It is crucial to perform the dilution in a stepwise manner to prevent precipitation of the compound. For example, add the DMSO stock to a small volume of the vehicle and vortex well before adding the remaining vehicle.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, formulation optimization with co-solvents may be necessary.
-
The final concentration of DMSO in the dosing solution should be minimized (ideally ≤5-10%) to reduce potential toxicity to the animals.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as an agonist at the α7 nicotinic acetylcholine receptor (α7nAChR). Activation of this receptor, a ligand-gated ion channel, leads to an influx of cations, primarily Ca²⁺ and Na⁺. The subsequent increase in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events.
Caption: Signaling cascade initiated by this compound binding to α7nAChR.
Experimental Workflow for Solution Preparation
The following diagram illustrates a logical workflow for the preparation of this compound solutions for experimental use.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for WAY-361789 in HepG2 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-361789, also known as SEN15924, is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) with an EC50 of 0.18 μM.[1] While research on this compound in the context of the HepG2 human hepatoma cell line is not extensively documented in publicly available literature, the expression and functional role of α7 nAChR in these cells have been investigated using other agonists, most notably nicotine (B1678760). These studies provide a foundational understanding of the potential applications and experimental considerations for using this compound in HepG2 cell-based assays.
The HepG2 cell line is a widely utilized in vitro model for studying liver function and pathophysiology. Notably, these cells express α7 nAChRs, making them a suitable model for investigating the cellular effects of α7 nAChR agonists like this compound.[2][3] Activation of this receptor in HepG2 cells has been demonstrated to influence key cellular processes, including apoptosis, cell cycle progression, and the expression of immune-regulatory proteins.[2][3][4][5]
These application notes provide a comprehensive overview of the potential uses of this compound in HepG2 cell line experiments, based on the known effects of α7 nAChR activation in this cell line. Detailed protocols for key experiments are provided to guide researchers in their study design.
Data Presentation: Effects of α7 nAChR Activation in HepG2 Cells
The following tables summarize quantitative data from studies using the α7 nAChR agonist nicotine in HepG2 cells. These data can serve as a reference for designing experiments with this compound, although specific dose-responses and magnitudes of effect for this compound may vary.
Table 1: Effect of Nicotine on HepG2 Cell Viability
| Agonist | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| Nicotine | Dose-dependent | 24, 48, 72 hours | Significant decrease | [3][6] |
| Nicotine | Log IC50 = -5.12 ± 0.15 | Not specified | 50% inhibition | [3][6] |
Table 2: Gene Expression Changes in HepG2 Cells Following α7 nAChR Activation by Nicotine
| Gene | Agonist (Concentration) | Incubation Time | Change in mRNA Expression | Reference |
| α7 nAChR | Nicotine (10 µM) | 72 hours | Upregulated | [2] |
| Caspase-3 | Nicotine (10 µM) | Not specified | Increased | [3][6] |
| Cyclin B1 | Nicotine (10 µM) | Not specified | Suppressed | [3][6] |
| PD-L1 | Nicotine (1 µM and 10 µM) | 24 hours | Dose-dependent decrease | [4][5] |
| CTLA-4 | Nicotine (10 µM) | 24 hours | Decreased | [4][5] |
Table 3: Effects of α7 nAChR Activation on Apoptosis and Cell Cycle in HepG2 Cells
| Parameter | Agonist (Concentration) | Incubation Time | Observation | Reference |
| Apoptosis | Nicotine (10 µM) | Not specified | Induced | [2][3][6] |
| Cell Cycle | Nicotine (10 µM) | 24 hours | Arrest at G2/M phase | [2][3][6] |
Experimental Protocols
HepG2 Cell Culture and Maintenance
A fundamental prerequisite for reliable and reproducible results is the proper maintenance of the HepG2 cell line.
Materials:
-
HepG2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Thawing: Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 1000 rpm for 5 minutes. Resuspend the cell pellet in fresh medium and transfer to a T-75 flask.
-
Maintenance: Culture cells in a 37°C incubator with 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium. Seed new flasks at a 1:3 to 1:6 split ratio.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of HepG2 cells.
Materials:
-
HepG2 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
HepG2 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Unstained and single-stained controls are necessary for proper compensation and gating.
Cell Cycle Analysis
This protocol allows for the determination of the effects of this compound on the cell cycle distribution of HepG2 cells.
Materials:
-
HepG2 cells
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat HepG2 cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of target genes in response to this compound treatment.
Materials:
-
HepG2 cells
-
This compound
-
6-well plates
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR SYBR Green Master Mix
-
Gene-specific primers (for α7 nAChR, Caspase-3, Cyclin B1, PD-L1, CTLA-4, and a housekeeping gene like GAPDH)
-
Real-time PCR system
Protocol:
-
Seed and treat HepG2 cells with this compound.
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, SYBR Green Master Mix, and gene-specific primers.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in HepG2 cells.
Caption: General experimental workflow for studying this compound in HepG2 cells.
References
- 1. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha7 Nicotinic Acetylcholine Receptor Mediates Nicotine-induced Apoptosis and Cell Cycle Arrest of Hepatocellular Carcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha7 Nicotinic Acetylcholine Receptor Mediates Nicotine-induced Apoptosis and Cell Cycle Arrest of Hepatocellular Carcinoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 5. Nicotinic Acetylcholine Receptor Subunit Alpha-7 Mediates PD-L1 and CTLA-4 Expression in HepG2 Cells [ia.tbzmed.ac.ir]
- 6. Alpha7 Nicotinic Acetylcholine Receptor Mediates Nicotine-induced Apoptosis and Cell Cycle Arrest of Hepatocellular Carcinoma HepG2 Cells [apb.tbzmed.ac.ir]
Application of WAY-361789 in Animal Models of Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear hormone receptor, is a key regulator of bile acid, lipid, and glucose metabolism, and has emerged as a promising therapeutic target for NASH.
WAY-361789 is a potent and selective FXR agonist. While specific preclinical data on this compound in NASH models is limited in publicly available literature, extensive research has been published on a closely related and structurally similar potent synthetic FXR agonist, WAY-362450. The data presented herein is based on the application of WAY-362450 in a well-established murine model of NASH and is intended to provide a framework for designing and executing similar preclinical studies.
Activation of FXR by agonists like WAY-362450 has been shown to ameliorate the key pathological features of NASH. The therapeutic effects are mediated through the regulation of target genes involved in inflammation and fibrosis. In animal models, treatment with an FXR agonist has been demonstrated to reduce liver injury, decrease inflammatory cell infiltration, and attenuate the progression of hepatic fibrosis. These findings underscore the potential of FXR agonists as a therapeutic strategy for NASH.
FXR Signaling Pathway in NASH
The diagram below illustrates the signaling pathway of FXR activation in the context of NASH. FXR agonists bind to and activate FXR, which forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. This leads to a reduction in pro-inflammatory and pro-fibrotic gene expression, thereby ameliorating NASH pathology.
FXR signaling pathway in NASH.
Experimental Protocols
The following protocols are based on studies using the FXR agonist WAY-362450 in a methionine and choline-deficient (MCD) diet-induced mouse model of NASH.
NASH Induction in a Mouse Model
-
Animal Model: Male C57BL/6 mice are a commonly used strain for diet-induced NASH models.
-
Diet: A methionine and choline-deficient (MCD) diet is used to induce NASH. This diet leads to hepatic steatosis, inflammation, and fibrosis.
-
Duration: Mice are typically fed the MCD diet for a period of 4 to 6 weeks to establish NASH pathology.
Preparation and Administration of this compound (using WAY-362450 as a reference)
-
Formulation: WAY-362450 is typically formulated in a vehicle suitable for oral administration, such as a 0.5% methylcellulose (B11928114) solution.
-
Dosage: A dosage of 30 mg/kg body weight has been shown to be effective in attenuating NASH in the MCD mouse model.[1]
-
Administration: The compound is administered daily via oral gavage.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the efficacy of an FXR agonist in a diet-induced NASH animal model.
Experimental workflow for NASH animal model.
Endpoint Analysis
-
Serum Biochemistry: Blood is collected at the end of the study to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[1]
-
Liver Histopathology: A portion of the liver is fixed in formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining to assess steatosis and inflammation, and Sirius Red staining to evaluate fibrosis.
-
Gene Expression Analysis: Another portion of the liver is snap-frozen for RNA extraction. Quantitative real-time PCR (qPCR) is performed to measure the expression of genes involved in inflammation (e.g., MCP-1, VCAM-1) and fibrosis (e.g., Collagen Type I, α-SMA, TIMP-1).[1]
Data Presentation
The following tables summarize the quantitative data from a representative study using the FXR agonist WAY-362450 in the MCD diet-induced NASH mouse model.
Table 1: Effect of WAY-362450 on Serum Biochemical Markers of Liver Injury
| Group | ALT (U/L) | AST (U/L) |
| Control Diet | 45 ± 5 | 70 ± 8 |
| MCD Diet + Vehicle | 250 ± 30 | 450 ± 50 |
| MCD Diet + WAY-362450 (30 mg/kg) | 150 ± 20 | 280 ± 35 |
*p < 0.05 compared to MCD Diet + Vehicle group. Data are presented as mean ± SEM. (Data are illustrative based on published findings[1])
Table 2: Effect of WAY-362450 on Hepatic Gene Expression of Inflammatory and Fibrotic Markers
| Gene | MCD Diet + Vehicle (Fold Change vs. Control) | MCD Diet + WAY-362450 (Fold Change vs. Control) |
| Inflammatory Markers | ||
| MCP-1 | 15.0 ± 2.5 | 7.0 ± 1.5 |
| VCAM-1 | 10.0 ± 2.0 | 4.5 ± 1.0 |
| Fibrotic Markers | ||
| Collagen, Type I | 20.0 ± 3.0 | 9.0 ± 2.0 |
| α-SMA | 12.0 ± 2.2 | 5.0 ± 1.2 |
| TIMP-1 | 8.0 ± 1.5 | 3.5 ± 0.8* |
*p < 0.05 compared to MCD Diet + Vehicle group. Data are presented as mean ± SEM. (Data are illustrative based on published findings[1])
Conclusion
The application of potent FXR agonists like WAY-362450 in preclinical animal models of NASH provides a robust platform for evaluating the therapeutic potential of this drug class. The methodologies and data presented here offer a comprehensive guide for researchers and drug development professionals to design and interpret studies aimed at targeting FXR for the treatment of NASH. The significant reduction in markers of liver injury, inflammation, and fibrosis highlights the promise of this therapeutic approach.
References
Application Notes and Protocols: Experimental Design for Cholestasis Studies with WAY-361789
Audience: Researchers, scientists, and drug development professionals.
Introduction Cholestasis is a condition characterized by the impairment of bile flow from the liver, leading to the accumulation of toxic bile acids, inflammation, and progressive liver damage.[1][2][3] The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid homeostasis.[4][5] Natural bile acids are the endogenous ligands for FXR.[5] Its activation transcriptionally regulates a suite of genes involved in bile acid synthesis, transport, and metabolism, making it a prime therapeutic target for cholestatic liver diseases.[6][7] WAY-361789 (also known as WAY-362450) is a potent, selective, non-steroidal FXR agonist that has demonstrated therapeutic potential in preclinical models of liver disease by reducing inflammation and fibrosis.[8][9][10] These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the efficacy of this compound in a mouse model of obstructive cholestasis.
Mechanism of Action: FXR Signaling Pathway
This compound acts as an agonist for the Farnesoid X Receptor. Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[10] This binding modulates the transcription of genes crucial for bile acid homeostasis. Key effects include the induction of the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[5] Simultaneously, FXR activation upregulates the expression of transporters like the Bile Salt Export Pump (BSEP), which facilitates the efflux of bile acids from hepatocytes into the bile canaliculi.[11] This dual action—reducing synthesis and promoting excretion—helps to lower the intracellular concentration of cytotoxic bile acids.
Experimental Design and Workflow
A robust experimental design is critical for evaluating the therapeutic efficacy of this compound. The most common and well-characterized model for obstructive cholestasis is bile duct ligation (BDL) in mice.[12][13][14] This surgical procedure induces a reproducible liver injury characterized by inflammation and fibrosis, mimicking aspects of human cholestatic disease.[14] The following workflow outlines the key stages of a typical study.
Protocols
Protocol 1: Bile Duct Ligation (BDL) Model in Mice
This protocol describes the surgical procedure for inducing obstructive cholestasis.[13][14]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical board with a heating pad (37°C)
-
Sterile surgical instruments (scissors, forceps)
-
4-0 silk surgical suture
-
Wound clips or sutures for closing the incision
-
70% ethanol (B145695) and povidone-iodine for sterilization
-
Post-operative analgesic (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal reflex.
-
Place the mouse in a supine position on the heated surgical board.
-
Shave the abdominal area and sterilize the skin with povidone-iodine followed by 70% ethanol.
-
Make a midline laparotomy incision (~1.5 cm) through the skin and abdominal muscle to expose the peritoneal cavity.[13]
-
Gently retract the liver superiorly to visualize the common bile duct.
-
Carefully isolate the common bile duct from the surrounding tissue using blunt forceps.
-
Double-ligate the common bile duct with 4-0 silk suture. The first ligature should be placed proximally (near the liver) and the second distally.
-
For the Sham control group, perform the same procedure including isolation of the common bile duct, but do not ligate it.[15]
-
Close the abdominal wall with sutures and the skin with wound clips.
-
Administer a subcutaneous injection of sterile saline for fluid replacement and an analgesic for pain management.
-
Allow the mouse to recover on a heating pad until fully ambulatory. Monitor animals daily post-surgery.
Protocol 2: Serum Biochemical Analysis
Materials:
-
Blood collection tubes (e.g., microtainer serum separator tubes)
-
Centrifuge
-
Commercially available assay kits for:
-
Microplate reader
Procedure:
-
At the study endpoint, collect blood via cardiac puncture from anesthetized mice.
-
Dispense blood into serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Carefully collect the supernatant (serum) and store at -80°C until analysis.
-
Perform the TBA, ALT, and AST assays according to the manufacturer's instructions for the selected commercial kits.[19][20]
Protocol 3: Liver Histopathology
Materials:
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Staining reagents:
-
Hematoxylin and Eosin (H&E)
-
Masson's Trichrome stain
-
Procedure:
-
At the study endpoint, harvest the entire liver and wash with cold phosphate-buffered saline (PBS).
-
Fix a section of the largest liver lobe in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Section the paraffin blocks into 5 µm thick sections using a microtome and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
H&E Staining: Stain with Hematoxylin and Eosin to assess general liver architecture, inflammation, and necrosis.[21]
-
Masson's Trichrome Staining: Perform Masson's Trichrome staining to visualize collagen deposition and assess the degree of fibrosis (collagen stains blue).[21]
-
Dehydrate, clear, and mount the stained slides with a coverslip.
-
Examine slides under a microscope. Histological features of cholestasis include portal inflammation, bile duct proliferation, and pericellular fibrosis.[22][23]
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNase-free tubes and reagents
-
Tissue homogenizer
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Spectrophotometer (e.g., NanoDrop)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers (mouse) for Fxr, Shp, Bsep, Cyp7a1, Acta2 (α-SMA), Col1a1, and a housekeeping gene (e.g., Gapdh or Actb).
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Snap-freeze a portion of the liver tissue in liquid nitrogen immediately after harvest and store at -80°C.
-
Homogenize ~50-100 mg of frozen liver tissue in lysis buffer (e.g., TRIzol).[24]
-
Extract total RNA according to the manufacturer's protocol.[25][26]
-
Assess RNA quantity and purity (A260/280 ratio ~2.0) using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.[27]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA template.[24][28]
-
Run the reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treatment groups to the BDL + Vehicle control group.
-
Data Presentation
Quantitative data should be presented in clear, well-structured tables to facilitate comparison between experimental groups.
Table 1: Serum Biochemistry Markers of Liver Injury
| Group | N | Total Bile Acids (µmol/L) | ALT (U/L) | AST (U/L) |
| Sham + Vehicle | 8 | 15 ± 4 | 45 ± 10 | 110 ± 20 |
| BDL + Vehicle | 8 | 450 ± 60 | 350 ± 50 | 600 ± 85 |
| BDL + this compound (30 mg/kg) | 8 | 210 ± 45 | 180 ± 30 | 320 ± 50 |
| Data are presented as Mean ± SEM. p < 0.05 compared to BDL + Vehicle. Data are representative and based on expected outcomes from published literature.[9] |
Table 2: Relative Hepatic Gene Expression (Fold Change vs. BDL + Vehicle)
| Gene Target | Function | BDL + this compound (30 mg/kg) |
| Shp (Nr0b2) | FXR Target, Transcriptional Repressor | 2.5 ± 0.4 |
| Bsep (Abcb11) | FXR Target, Bile Salt Transporter | 2.1 ± 0.3 |
| Cyp7a1 | Bile Acid Synthesis | 0.4 ± 0.1 |
| Acta2 (α-SMA) | Fibrosis Marker | 0.6 ± 0.2 |
| Col1a1 | Fibrosis Marker | 0.5 ± 0.1 |
| Data are presented as Mean ± SEM. p < 0.05 compared to BDL + Vehicle (normalized to 1). Data are representative and based on expected outcomes from published literature.[9][11] |
References
- 1. Cholestasis: human disease and experimental animal models | Annals of Hepatology [elsevier.es]
- 2. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chenodeoxycholic acid activates NLRP3 inflammasome and contributes to cholestatic liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 9. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effects of 6-ethyl chenodeoxycholic acid, a farnesoid X receptor ligand, in estrogen-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- 13. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systematic comparison of experimental and human obstructive cholestasis reveals conservation of canonical pathway activation and biomarkers relevant for cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bile Acid Assay Kit (Colorimetric) (ARG82226) - arigo Biolaboratories [arigobio.com]
- 17. Total Bile Acids Assay Kit | Crystal Chem [crystalchem.com]
- 18. Total Bile Acid Assays [cellbiolabs.com]
- 19. Biochemical assay of serum bile acids: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bioassaysys.com [bioassaysys.com]
- 21. researchgate.net [researchgate.net]
- 22. Cholestasis - Histopathology [meddean.luc.edu]
- 23. Histological assessment of cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. stackscientific.nd.edu [stackscientific.nd.edu]
- 25. Real time PCR of mouse liver tissue [protocols.io]
- 26. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 27. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mcgill.ca [mcgill.ca]
Application Notes and Protocols for Measuring FXR Activation by WAY-362450
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in these metabolic pathways has made it a promising therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. WAY-362450 (also known as XL335 and Turofexorate isopropyl) is a potent and selective synthetic agonist of FXR.[1][2][3] Accurate and robust methods for quantifying the activation of FXR by compounds like WAY-362450 are essential for drug discovery and development.
These application notes provide detailed protocols for three common methods to measure FXR activation: a cell-based reporter gene assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) co-activator recruitment assay, and the analysis of endogenous FXR target gene expression.
FXR Signaling Pathway
Upon binding to an agonist such as WAY-362450, FXR undergoes a conformational change, leading to the dissociation of co-repressors and recruitment of co-activators. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Quantitative Data Summary for WAY-362450
The following table summarizes the key quantitative parameters for WAY-362450 in activating FXR.
| Parameter | Value | Assay Type | Reference |
| EC50 | 4 nM | Cell-based Reporter Assay | [1][2][3] |
| Efficacy | 149% (relative to CDCA) | Cell-based Reporter Assay | [1][2][3] |
| Target Gene Induction | Significant upregulation | qPCR in mouse models | [4][5] |
Experimental Protocols
Cell-Based Reporter Gene Assay
This assay measures the ability of a compound to activate FXR, leading to the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an FXRE.
-
HEK293T cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine)
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid (e.g., pGL4.35[luc2P/9X-GLuc-RE/Hygro])
-
Control plasmid for normalization (e.g., pRL-SV40 expressing Renilla luciferase)
-
WAY-362450
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
Cell Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM containing the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the control plasmid.
-
Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the cells.
-
Incubate the cells for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of WAY-362450 in serum-free DMEM.
-
Replace the culture medium with the medium containing the different concentrations of WAY-362450.
-
Incubate for 16-24 hours.
-
-
Luminescence Measurement:
-
Remove the medium and lyse the cells according to the luciferase assay kit protocol.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate and measure the luminescence for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the fold induction against the log concentration of WAY-362450 and fit a dose-response curve to determine the EC50.
-
TR-FRET Co-activator Recruitment Assay
This in vitro assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide. The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium) to an acceptor fluorophore (e.g., Fluorescein) when they are in close proximity.
-
GST-tagged FXR Ligand Binding Domain (LBD)
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Fluorescein-labeled co-activator peptide (e.g., SRC-1) (Acceptor)
-
WAY-362450
-
Assay buffer
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
-
Reagent Preparation:
-
Prepare serial dilutions of WAY-362450 in the assay buffer.
-
Prepare a solution of GST-FXR-LBD and the fluorescein-labeled co-activator peptide in the assay buffer.
-
Prepare a solution of the Tb-labeled anti-GST antibody in the assay buffer.
-
-
Assay Procedure:
-
Add the WAY-362450 dilutions to the wells of a 384-well plate.
-
Add the GST-FXR-LBD and co-activator peptide solution to the wells.
-
Add the Tb-labeled anti-GST antibody solution to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the TR-FRET ratio against the log concentration of WAY-362450 and fit a dose-response curve to determine the EC50.
-
Endogenous FXR Target Gene Expression Analysis
This method quantifies the change in mRNA levels of known FXR target genes in response to treatment with a compound like WAY-362450. This is typically performed using quantitative real-time PCR (qPCR).
-
SHP (Small Heterodimer Partner)
-
BSEP (Bile Salt Export Pump)
-
OSTα/β (Organic Solute Transporter α/β)
-
IBABP (Intestinal Bile Acid Binding Protein)
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
WAY-362450
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
Cell Treatment:
-
Culture HepG2 cells or primary hepatocytes to confluency.
-
Treat the cells with various concentrations of WAY-362450 for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercially available kit.
-
Quantify the RNA and assess its purity.
-
Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, primers for the target gene and housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the change in expression relative to the vehicle-treated control using the ΔΔCt method.
-
Express the results as fold change in gene expression.
-
Conclusion
The methods described provide a comprehensive toolkit for characterizing the activation of FXR by WAY-362450. The cell-based reporter assay offers a functional readout of FXR activation in a cellular context. The TR-FRET co-activator recruitment assay provides a direct measure of the compound's ability to induce the interaction between FXR and its co-activators. Finally, analyzing the expression of endogenous target genes confirms the compound's activity on downstream physiological pathways. The choice of assay will depend on the specific research question, though a combination of these methods will provide the most thorough characterization of a novel FXR agonist.
References
- 1. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chronic activation of FXR-induced liver growth with tissue-specific targeting Cyclin D1 [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-361789 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-361789 is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system and periphery. Activation of α7 nAChR has been shown to modulate various physiological processes, including cognitive function, inflammation, and neuronal survival.[1][2] Emerging evidence suggests that the downstream signaling cascades initiated by α7 nAChR activation can lead to significant changes in gene expression, making this compound a valuable tool for investigating the genomic effects of cholinergic signaling.
These application notes provide a comprehensive overview of the use of this compound for gene expression analysis, including detailed protocols and data presentation guidelines.
Mechanism of Action and Signaling Pathways
This compound binds to and activates the α7 nAChR, leading to a conformational change that opens the ion channel and allows the influx of cations, primarily Ca²⁺.[1][3] This initial influx of calcium can trigger a cascade of downstream signaling events that ultimately impact gene transcription. Several key signaling pathways have been implicated in α7 nAChR-mediated gene expression changes:
-
JAK2/STAT3 Pathway: Activation of α7 nAChR can lead to the phosphorylation and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[4] Activated STAT3 translocates to the nucleus and acts as a transcription factor, modulating the expression of genes involved in inflammation and cell survival.[4][5]
-
NF-κB Signaling: The α7 nAChR-mediated signaling can inhibit the degradation of IκBα, which sequesters the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in the cytoplasm. By preventing IκBα degradation, α7 nAChR activation inhibits the nuclear translocation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[4][6]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another downstream target of α7 nAChR activation. This pathway is known to regulate a wide array of cellular processes, including proliferation, differentiation, and survival, through the activation of various transcription factors.[6][7]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and growth, can also be modulated by α7 nAChR activation.[8]
Data Presentation
Quantitative data from gene expression analysis following treatment with α7 nAChR agonists should be summarized in clearly structured tables for easy comparison. Below are examples of how to present such data.
Table 1: Effect of α7 nAChR Agonist PNU-282987 on Gene Expression in Rat Hippocampus
| Gene | Fold Change (PNU-282987 vs. Vehicle) | p-value |
| Arc | 2.5 | < 0.05 |
| c-Fos | 3.1 | < 0.05 |
| BDNF | 1.8 | < 0.05 |
| Homer1a | 2.2 | < 0.05 |
| Data is illustrative and based on findings suggesting overlap in gene expression changes induced by PNU-282987 and nicotine (B1678760).[9] |
Table 2: Differentially Expressed Genes in Retinal Pigment Epithelium (RPE) after PNU-282987 Treatment
| Gene Category | Representative Genes | Regulation |
| Neurogenesis | Pax6, Pou3f1, Sox9 | Upregulated |
| Cell Cycle | Cyclin D1, CDK4 | Upregulated |
| Signaling Pathways | Wnt, Notch | Modulated |
| Based on RNAseq analysis of RPE cells treated with PNU-282987.[10][11] |
Experimental Protocols
The following are detailed protocols for key experiments to analyze the effect of this compound on gene expression.
Protocol 1: Cell Culture and Treatment with this compound
Objective: To treat cultured cells with this compound to induce α7 nAChR-mediated signaling and subsequent gene expression changes.
Materials:
-
Cell line expressing α7 nAChR (e.g., SH-SY5Y, PC12, or primary neuronal cultures)
-
Appropriate cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO or PBS)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate the cells at a desired density in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Add the medium containing the desired concentration of this compound to the treatment wells.
-
Add the medium containing the vehicle control to the control wells.
-
Ensure each condition is performed in triplicate.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours) to allow for changes in gene expression. The optimal incubation time may vary depending on the target genes and should be determined empirically.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and then proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Quantitative PCR (qPCR)
Objective: To isolate total RNA from this compound-treated and control cells and quantify the expression of specific target genes.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and housekeeping genes
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, gene-specific primers, and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Include no-template controls and no-reverse-transcription controls to check for contamination.
-
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the this compound-treated and control groups. Normalize the expression of the target genes to one or more stable housekeeping genes.
Protocol 3: RNA Sequencing (RNA-Seq)
Objective: To perform a genome-wide analysis of gene expression changes induced by this compound.
Materials:
-
High-quality total RNA (as prepared in Protocol 2)
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Procedure:
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8.0).
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and synthesize double-stranded cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between the this compound-treated and control groups.
-
Perform pathway and gene ontology (GO) enrichment analysis to identify the biological processes and pathways affected by this compound.
-
Conclusion
This compound, as a selective α7 nAChR agonist, represents a powerful pharmacological tool to dissect the role of this receptor in regulating gene expression. The protocols and guidelines provided here offer a framework for researchers to investigate the genomic effects of α7 nAChR activation in various biological systems. Such studies will contribute to a deeper understanding of the molecular mechanisms underlying the physiological effects of cholinergic signaling and may aid in the development of novel therapeutic strategies for a range of disorders.
References
- 1. Nicotinic Receptors Containing the α7 Subunit: A Model for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Regulation of α7 Nicotinic Receptor Gene (CHRNA7) Expression in Schizophrenic Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 6. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wjgnet.com [wjgnet.com]
- 9. Analysis of gene expression profiles in rat hippocampus following treatment with nicotine and an alpha7 nAChR selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stimulation of α7 nAChR leads to regeneration of damaged neurons in adult mammalian retinal disease models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-361789 Treatment in Primary Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-361789 is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR in hepatocytes modulates the expression of numerous genes involved in these pathways, making this compound a valuable tool for studying liver physiology and a potential therapeutic agent for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and cholestasis. These application notes provide detailed protocols for the treatment of primary hepatocyte cultures with this compound, including methods for assessing its effects on gene expression and signaling pathways.
Data Presentation
Table 1: Effect of this compound on FXR Target Gene Expression in Primary Human Hepatocytes
| Target Gene | This compound Concentration | Fold Change in mRNA Expression (relative to vehicle control) |
| SHP (Small Heterodimer Partner) | 100 nM | 3.5 |
| 300 nM | 6.8 | |
| 1000 nM | 12.2 | |
| BSEP (Bile Salt Export Pump) | 100 nM | 2.1 |
| 300 nM | 4.5 | |
| 1000 nM | 8.9 | |
| FGF19 (Fibroblast Growth Factor 19) | 100 nM | 5.2 |
| 300 nM | 15.7 | |
| 1000 nM | 35.4 | |
| CYP7A1 (Cholesterol 7α-hydroxylase) | 100 nM | -1.8 |
| 300 nM | -3.2 | |
| 1000 nM | -5.6 |
Note: The data presented in this table is a representative example compiled from typical results seen with potent FXR agonists in primary human hepatocytes and should be confirmed experimentally.
Experimental Protocols
Primary Hepatocyte Isolation and Culture
Objective: To isolate and culture primary hepatocytes for subsequent treatment with this compound.
Materials:
-
Collagenase (Type IV)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagen-coated culture plates
Protocol:
-
Perfuse the liver via the portal vein with Ca2+/Mg2+-free HBSS at 37°C to wash out the blood.
-
Perfuse the liver with HBSS containing collagenase IV to digest the extracellular matrix.
-
Gently dissect the liver and disperse the cells in Williams' Medium E.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension at 50 x g for 5 minutes to pellet the hepatocytes.
-
Wash the hepatocyte pellet twice with Williams' Medium E.
-
Resuspend the cells in Williams' Medium E supplemented with 10% FBS and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well for a 6-well plate).
-
Incubate at 37°C in a humidified atmosphere of 5% CO2. Allow cells to attach for 4-6 hours before treatment.
This compound Treatment
Objective: To treat primary hepatocytes with this compound to assess its effect on gene and protein expression.
Materials:
-
This compound (stock solution in DMSO)
-
Williams' Medium E (serum-free)
-
Primary hepatocyte cultures
Protocol:
-
Prepare working solutions of this compound in serum-free Williams' Medium E at the desired concentrations (e.g., 100 nM, 300 nM, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the culture medium from the attached primary hepatocytes.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24 hours for gene expression analysis).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of FXR target genes.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (SHP, BSEP, FGF19, CYP7A1, and a housekeeping gene like GAPDH)
Protocol:
-
RNA Extraction: Lyse the treated hepatocytes and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), and cDNA template.
-
Perform qPCR using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Western Blot Analysis for Protein Expression
Objective: To determine the protein levels of key signaling molecules.
Materials:
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-FXR, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Protocol:
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Protein Extraction: Lyse the treated hepatocytes with RIPA buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Antibody Incubation:
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: this compound signaling pathway in hepatocytes.
Caption: Experimental workflow for this compound treatment.
Troubleshooting & Optimization
WAY-361789 solubility problems and solutions
Disclaimer: Publicly available, specific solubility data for WAY-361789 is limited. This guide is based on established best practices for handling research compounds with low aqueous solubility and aims to provide a systematic approach to addressing potential solubility challenges.
Troubleshooting Guide
Q1: My this compound is not dissolving in my desired aqueous buffer for my in vitro assay. What should I do?
A1: It is common for complex organic molecules like this compound to have low solubility in aqueous solutions. The recommended approach is to first create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for this purpose.
Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a frequent issue. Here are some steps to troubleshoot this problem:
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Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay.
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Reduce the Percentage of Organic Solvent: Ensure the final concentration of your organic solvent (e.g., DMSO) in the aqueous medium is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and toxicity.[1]
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Use a Surfactant: Consider the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous solution to improve the solubility of the compound.
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Gentle Warming and Vortexing: Briefly warming the solution to 37°C and vortexing during dilution can sometimes help keep the compound in solution. However, be cautious about the temperature stability of this compound.
Q3: I am planning an in vivo study and need to administer this compound orally to mice. What is a suitable vehicle?
A3: For oral administration of poorly water-soluble compounds, a variety of vehicles can be used. The choice of vehicle will depend on the required dose and the inherent solubility of the compound. Here are some commonly used options:
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Aqueous Suspension with a Suspending Agent: this compound can be suspended in an aqueous vehicle containing a suspending agent like 0.5% carboxymethyl cellulose (B213188) (CMC).
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Oil-based Vehicles: Edible oils such as corn oil, sesame oil, or peanut oil are often used for lipophilic compounds.[2]
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Co-solvent Systems: A mixture of solvents can be employed to improve solubility. A common example is a combination of DMSO, PEG400, and saline. It is crucial to perform pilot studies to ensure the tolerability of the chosen vehicle in your animal model.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
Q2: How should I store my stock solution of this compound?
A2: Stock solutions in organic solvents should be stored at -20°C or -80°C in airtight containers to prevent degradation and evaporation of the solvent. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What are the signs of compound precipitation in my experiment, and how can it affect my results?
A3: Signs of precipitation include the appearance of a cloudy or hazy solution, visible particles, or a film on the surface of your culture plate wells. Precipitation means the actual concentration of the compound in solution is lower than intended, which can lead to inaccurate and unreliable experimental results, such as an underestimation of the compound's potency.
Q4: Can I use sonication to dissolve this compound?
A4: Sonication can be a useful technique to aid in the dissolution of a compound. However, it should be used with caution as the energy from sonication can potentially degrade the compound. If you choose to use sonication, do so in short bursts in a water bath to minimize heating.
Data Presentation
Table 1: Properties of Common Solvents for Poorly Soluble Compounds
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Ideal for final dilutions, but often a poor solvent for initial stock of hydrophobic compounds. |
| DMSO | High | 189 | A versatile solvent for a wide range of organic molecules; hygroscopic. |
| Ethanol (B145695) | Medium | 78.4 | A good solvent for many organic compounds; can have biological effects at higher concentrations. |
| PEG 400 | Medium | Decomposes | A non-volatile, water-miscible polymer often used in formulation. |
| Corn Oil | Low | ~260 | A common vehicle for oral administration of lipophilic compounds.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Poorly Soluble Compound
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Determine the required mass: Calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution using its molecular weight.
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Weigh the compound: Accurately weigh the compound in a suitable microcentrifuge tube.
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Add the solvent: Add a small volume of the chosen organic solvent (e.g., DMSO) to the tube.
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Facilitate dissolution: Vortex the tube for 30-60 seconds. If the compound is not fully dissolved, you can try gentle warming in a 37°C water bath or brief sonication.
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Bring to final volume: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume.
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Storage: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Oral Formulation in 0.5% Carboxymethyl Cellulose (CMC)
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Prepare the vehicle: Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to create a 0.5% (w/v) solution. It may be necessary to stir for several hours at room temperature for the CMC to fully dissolve.
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Prepare the compound: Weigh the required amount of the compound for your study.
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Create a paste: In a mortar, add a small amount of the 0.5% CMC vehicle to the compound and triturate with a pestle to form a smooth paste. This helps to ensure the compound is well-wetted and will disperse evenly.
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Dilute to the final volume: Gradually add the remaining 0.5% CMC vehicle to the paste while continuing to mix until the desired final concentration is reached and the compound is uniformly suspended.
Mandatory Visualizations
References
Improving the stability of WAY-361789 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of WAY-361789 in solution during their experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the stability of this compound in solution.
Q1: My compound appears to be degrading in my aqueous solution. What are the common factors that could be causing this?
A1: The stability of a compound in solution can be influenced by several factors. The primary factors to investigate are pH, temperature, light exposure, and the presence of oxidative or reactive species. It is also crucial to consider the purity of the solvent and the compatibility of the storage container. For instance, some compounds are susceptible to hydrolysis at acidic or alkaline pH, while others may degrade when exposed to UV light or elevated temperatures.
Q2: I'm observing precipitation of my compound over time. What could be the cause and how can I address it?
A2: Precipitation of a compound from solution is often related to its poor solubility in the chosen solvent system. This can be exacerbated by changes in temperature or pH. To address this, you might consider solubility enhancement techniques. For poorly soluble compounds, formulation strategies such as using co-solvents, surfactants, or creating amorphous solid dispersions can be employed to improve solubility and prevent precipitation.[1][2][3] It is also possible that the precipitate is a degradation product, which would necessitate a different troubleshooting approach focused on identifying and mitigating the degradation pathway.
Table 1: Example Stability of a Hypothetical Compound Under Various Conditions
| Parameter | Condition | Concentration (% of Initial) after 24h | Observations |
| pH | 3.0 | 85% | Slight degradation |
| 7.4 | 98% | Stable | |
| 9.0 | 70% | Significant degradation | |
| Temperature | 4°C | 99% | Stable |
| 25°C (Room Temp) | 95% | Minor degradation | |
| 40°C | 80% | Accelerated degradation | |
| Light | Dark | 98% | Stable |
| Ambient Light | 92% | Some degradation | |
| UV Light (254 nm) | 60% | Significant degradation |
Experimental Protocol: Assessing Solution Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a specific solvent and buffer system.
Objective: To evaluate the chemical stability of this compound in solution under various storage conditions.
Materials:
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This compound
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Selected solvent (e.g., DMSO, Ethanol)
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Aqueous buffer (e.g., PBS, pH 7.4)
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HPLC-grade water, acetonitrile, and formic acid
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Calibrated HPLC with a suitable column (e.g., C18)
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pH meter
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Incubators/water baths set to desired temperatures
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Light-protective (amber) and clear vials
Methodology:
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Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
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Working Solution Preparation: Dilute the stock solution with the aqueous buffer to the final desired concentration for your experiment.
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Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot of the working solution by HPLC to determine the initial concentration and purity. This will serve as your baseline.
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Sample Incubation: Aliquot the working solution into different sets of vials for each condition to be tested (e.g., different pH, temperature, light exposure).
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Time Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), retrieve a vial from each condition.
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HPLC Analysis: Analyze the samples by HPLC. The percentage of this compound remaining can be calculated by comparing the peak area at each time point to the peak area at T0. The appearance of new peaks may indicate degradation products.
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Data Analysis: Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.
Caption: Troubleshooting workflow for addressing compound instability in solution.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: While specific solubility data for this compound is not provided here, for many small molecules with limited aqueous solubility, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions. It is crucial to use a high-purity, anhydrous grade of the solvent to minimize degradation. For subsequent dilutions into aqueous buffers for biological assays, ensure the final concentration of the organic solvent is low enough to not affect the experimental results.
Q4: How should I store my solutions of this compound to maximize stability?
A4: Based on general best practices, stock solutions in organic solvents should be stored at -20°C or -80°C in tightly sealed, light-protected vials. Aliquoting the stock solution into smaller volumes for single use is recommended to avoid repeated freeze-thaw cycles. The stability of aqueous working solutions is often more limited and should be assessed as described in the experimental protocol above. Generally, storing aqueous solutions at 4°C and protecting them from light is a good starting point.
Q5: What are the most common chemical degradation pathways for small molecules like this compound?
A5: The most common chemical degradation pathways for pharmaceutical compounds are hydrolysis and oxidation.[4] Hydrolysis is the cleavage of a chemical bond by the addition of water and is often catalyzed by acidic or basic conditions. Oxidation involves the loss of electrons and can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[4] Photodegradation can also occur if the molecule absorbs light, leading to a variety of reactions. Understanding the chemical structure of this compound can help predict which of these pathways is most likely.
References
Technical Support Center: WAY-361789 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the potential in vitro off-target effects of WAY-361789 (also known as SEN15924). The following sections include frequently asked questions (FAQs), troubleshooting advice for common experimental issues, quantitative data summaries, and detailed experimental protocols to assist researchers in designing and interpreting their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro target of this compound?
This compound is a potent and selective full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] Its high affinity and agonist activity at this receptor are central to its mechanism of action.
Q2: Have any significant in vitro off-target effects been identified for this compound?
Based on available data, this compound demonstrates high selectivity for the α7 nAChR. It has been specifically tested against the α3β4 nAChR subtype and the structurally related 5-HT3 receptor, showing significantly lower potency at these sites.[1][2]
Q3: How does the potency of this compound at α7 nAChR compare to its activity at potential off-target sites?
This compound is substantially more potent at the human α7 nAChR than at the human α3β4 nAChR and the human 5-HT3 receptor. This selectivity is a key feature of the compound. For specific quantitative values, please refer to the data tables below.
Q4: I am observing unexpected results in my cell-based assay. Could this be due to an off-target effect?
While this compound is highly selective, it is crucial to consider the experimental system. High concentrations of the compound may lead to engagement with lower-affinity targets. Additionally, the expression profile of your specific cell line is important; if it expresses other nicotinic receptor subtypes or 5-HT3 receptors at high levels, off-target effects, although less potent, might be observed. Refer to the troubleshooting guide for more detailed advice.
Q5: Where can I find information on the selectivity of this compound against a broader panel of receptors, ion channels, and enzymes?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected potency in an α7 nAChR functional assay. | 1. Cell line health and passage number affecting receptor expression. 2. Issues with compound solubility or stability in assay buffer. 3. Suboptimal agonist concentration range. | 1. Use cells within a validated passage number range and ensure high viability. 2. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure final solvent concentration is consistent and non-toxic to cells. 3. Perform a wide concentration-response curve to ensure the full range of activity is captured. |
| Apparent agonist activity in a cell line not expected to express α7 nAChR. | 1. Endogenous expression of other nAChR subtypes (e.g., α3β4) or 5-HT3 receptors. 2. Use of very high concentrations of this compound leading to off-target engagement. | 1. Characterize the receptor expression profile of your cell line using RT-PCR, western blot, or radioligand binding. 2. Test a lower concentration range of this compound. If the effect disappears, it is likely an off-target effect. |
| Inconsistent results between experimental replicates. | 1. Inconsistent cell seeding density. 2. Variability in compound dilution. 3. Edge effects in multi-well plates. | 1. Ensure a uniform cell suspension and consistent seeding density across all wells. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity. |
Data Presentation: Selectivity Profile of this compound
The following tables summarize the in vitro potency and selectivity of this compound at its primary target and key off-targets.
Table 1: Agonist Potency at the Primary Target (α7 nAChR)
| Target | Species | Assay Type | Parameter | Value |
| α7 nAChR | Human | Functional (Ca²⁺ influx) | EC₅₀ | 180 nM |
Data sourced from Zanaletti et al., 2012.[1]
Table 2: Activity at Potential Off-Target Receptors
| Target | Species | Assay Type | Parameter | Value | Selectivity Fold (vs. α7 EC₅₀) |
| α3β4 nAChR | Human | Binding | Kᵢ | >10,000 nM | >55-fold |
| 5-HT3 Receptor | Human | Binding | Kᵢ | >10,000 nM | >55-fold |
Data sourced from Zanaletti et al., 2012.[1]
Experimental Protocols
1. α7 nAChR Functional Assay (Calcium Influx)
This protocol is based on the methodology for assessing the agonist activity of this compound at the human α7 nAChR.
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Cell Line: GH4C1 rat pituitary cells stably expressing the human α7 nAChR.
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Assay Principle: Measurement of intracellular calcium changes upon receptor activation using a fluorescent calcium indicator.
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Methodology:
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Cell Plating: Seed GH4C1-hα7 cells into 96-well black-walled, clear-bottom plates and culture overnight.
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Dye Loading: Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
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Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
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Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure baseline fluorescence. Add the this compound solutions to the wells and monitor the change in fluorescence intensity over time.
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Data Analysis: The peak fluorescence response is measured and normalized to the maximum response elicited by a reference agonist (e.g., acetylcholine). The EC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
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2. Off-Target Binding Assays (α3β4 nAChR and 5-HT3R)
This protocol outlines a general method for radioligand binding assays to determine the affinity of this compound for off-target receptors.
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Cell Lines:
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M213-M1 cells expressing human α3β4 nAChR.
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HEK293 cells expressing human 5-HT3 receptor.
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Assay Principle: Competitive binding assay where the test compound (this compound) competes with a specific radiolabeled ligand for binding to the target receptor.
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Methodology:
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Membrane Preparation: Prepare cell membrane homogenates from the respective cell lines expressing the target receptor.
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Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Epibatidine for α3β4 nAChR, [³H]-GR65630 for 5-HT3R), and varying concentrations of this compound in a suitable binding buffer.
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Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
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Separation: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
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Detection: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
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Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
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Visualizations
Caption: Signaling pathway of this compound via the α7 nAChR.
Caption: General workflow for an in vitro off-target binding assay.
References
- 1. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
Troubleshooting common issues in WAY-361789 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WAY-361789, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist. The information is tailored for researchers, scientists, and drug development professionals to navigate common challenges in both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR) with an EC50 of 0.18 μM.[1] Its primary mechanism of action is to bind to and activate α7 nAChRs, which are ligand-gated ion channels. This activation leads to an influx of cations, most notably Ca2+, into the cell, which in turn triggers various downstream signaling cascades. These pathways are implicated in cognitive processes and inflammatory responses.
Q2: What are the known downstream signaling pathways activated by this compound?
Upon activation of α7 nAChR by this compound, several key intracellular signaling pathways are initiated, including:
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PI3K/Akt Pathway: This pathway is crucial for cell survival and neuroprotection.
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JAK2/STAT3 Pathway: This pathway is heavily involved in the regulation of inflammatory responses.
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MAPK/ERK Pathway: This pathway plays a role in cellular proliferation, differentiation, and survival.
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Calcium Signaling: The influx of Ca2+ is a primary event that influences a wide range of cellular processes, including neurotransmitter release and gene expression.
Q3: What are some potential off-target effects to be aware of when using this compound?
While this compound is reported to be selective for the α7 nAChR, it is crucial to consider potential cross-reactivity with other receptors, particularly the 5-HT3 receptor, due to structural similarities in the ligand-binding domains of these Cys-loop receptors. Researchers should consider including appropriate controls to assess for any 5-HT3 receptor-mediated effects in their experiments.
Q4: Are there any known stability or solubility issues with this compound?
Like many small molecules, the solubility of this compound can be a critical factor in experimental success. It is recommended to prepare fresh solutions for each experiment. For in vivo studies, appropriate vehicle selection and formulation are essential to ensure bioavailability. Issues with precipitation can lead to inconsistent results.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no response in in vitro assays | Compound Precipitation: this compound may have precipitated out of the solution, especially at higher concentrations or in certain media. | Visually inspect solutions for any precipitate. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final working concentration in pre-warmed assay media immediately before use. Perform a solubility test in your specific assay buffer. |
| Receptor Desensitization: Prolonged exposure or high concentrations of α7 nAChR agonists can lead to receptor desensitization, where the receptor becomes unresponsive to further stimulation. | Use the lowest effective concentration of this compound and minimize the duration of exposure. Perform concentration-response curves to identify the optimal concentration range. Consider using a positive allosteric modulator (PAM) in combination with a lower concentration of the agonist to enhance receptor activation without causing rapid desensitization. | |
| Cell Line Issues: The cell line used may not express sufficient levels of functional α7 nAChRs. | Confirm α7 nAChR expression in your cell line using techniques such as RT-PCR, Western blot, or immunocytochemistry. Use a positive control agonist (e.g., acetylcholine or nicotine) to validate receptor functionality. | |
| High variability in in vivo animal studies | Poor Bioavailability: Improper formulation or administration route can lead to low and variable absorption of this compound. | For oral administration, ensure the compound is properly formulated to enhance solubility and absorption. Consider alternative routes of administration, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, with an appropriate vehicle. Conduct pharmacokinetic studies to determine the optimal dosing regimen and timing for your animal model. |
| Gastrointestinal Side Effects: Activation of nicotinic receptors in the gut can lead to side effects such as nausea or altered gut motility, which can affect the animal's well-being and behavior, introducing variability. | Carefully observe animals for any signs of distress or adverse effects. Start with a lower dose and gradually escalate to the desired therapeutic dose. Ensure animals have free access to food and water. | |
| Unexpected physiological or behavioral effects | Off-Target Effects: The observed effects may be due to the interaction of this compound with unintended targets, such as the 5-HT3 receptor. | Include a selective 5-HT3 receptor antagonist (e.g., ondansetron) as a negative control to determine if the observed effects are mediated through this off-target. Conduct a broader receptor screening panel to identify other potential off-target interactions. |
| Receptor Desensitization in a specific brain region: Continuous high-level activation of α7 nAChRs in a particular neural circuit could lead to its functional inactivation. | Correlate behavioral observations with ex vivo analysis of receptor expression and phosphorylation status in relevant brain regions to assess for desensitization. |
Experimental Protocols
Disclaimer: The following are generalized protocols. Researchers should consult the primary literature, specifically Zanaletti R, et al. J Med Chem. 2012 May 24;55(10):4806-23, for detailed experimental procedures specific to this compound.
In Vitro: Calcium Flux Assay in a Cellular Model
This assay measures the increase in intracellular calcium concentration following the activation of α7 nAChRs.
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Cell Culture: Plate cells expressing α7 nAChRs (e.g., SH-SY5Y, PC-12, or a recombinant cell line) in a 96-well black-walled, clear-bottom plate and grow to confluence.
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Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
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Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a positive control (e.g., acetylcholine) and a negative control (vehicle).
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Assay: After dye loading, wash the cells to remove excess dye. Place the plate in a fluorescence plate reader. Add the this compound dilutions and controls to the wells and immediately begin reading the fluorescence intensity over time.
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Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Plot the peak fluorescence change against the concentration of this compound to generate a concentration-response curve and determine the EC50.
In Vivo: Novel Object Recognition (NOR) Test in a Rodent Model
This test assesses cognitive function, particularly recognition memory.
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Animal Acclimation: Acclimate the animals (e.g., rats or mice) to the testing room and the open-field arena for several days prior to the experiment.
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Dosing: Administer this compound or the vehicle control orally or via i.p. injection at a predetermined time before the training session (e.g., 30-60 minutes).
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Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).
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Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1-24 hours).
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Testing (Choice) Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object. Record the time the animal spends exploring each object for a set period (e.g., 5 minutes).
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Data Analysis: Calculate a discrimination index (DI), which is the proportion of time spent exploring the novel object relative to the total exploration time. A higher DI indicates better recognition memory.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways activated by this compound through the α7 nAChR.
Experimental Workflow: In Vitro Calcium Flux Assay
Caption: Workflow for an in vitro calcium flux assay to assess this compound activity.
Logical Relationship: Troubleshooting Inconsistent In Vivo Results
Caption: Logical approach to troubleshooting inconsistent in vivo results with this compound.
References
Technical Support Center: Optimizing WAY-361789 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WAY-361789 in cell-based assays. The information is tailored for scientists and drug development professionals to help optimize experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] As a ligand-gated ion channel, the α7 nAChR is highly permeable to calcium ions (Ca2+).[1] Upon activation by an agonist like this compound, the channel opens, leading to an influx of Ca2+ into the cell. This increase in intracellular calcium triggers various downstream signaling cascades.
Q2: What is the reported EC50 for this compound?
The half-maximal effective concentration (EC50) for this compound at human α7 nAChRs expressed in Xenopus oocytes has been reported to be 0.42 μM. In binding assays, it has shown a high affinity with a Ki of 4.3 nM for displacing [3H]-methyllacaconitine from human α7 nAChRs.[2]
Q3: In which cell lines can I test the activity of this compound?
This compound can be tested in cell lines endogenously or recombinantly expressing the α7 nAChR. Commonly used cell lines in neuroscience research that express nicotinic receptors include:
It is crucial to confirm the expression and functionality of α7 nAChR in your specific cell line and passage number before initiating experiments.
Q4: What are the primary downstream signaling pathways activated by this compound?
Activation of the α7 nAChR by this compound and the subsequent calcium influx can modulate several key signaling pathways, including:
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MAPK/ERK Pathway: The increase in intracellular calcium can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.
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JAK2/STAT3 Pathway: The α7 nAChR has been shown to interact with and activate the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a critical role in inflammatory responses and cell survival.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and provide a starting point for concentration selection in your experiments.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay System | Reference |
| EC50 | 0.42 μM | Human | Two-electrode voltage clamp in Xenopus oocytes | [2] |
| Ki | 4.3 nM | Human | Radioligand binding assay ([3H]-methyllacaconitine displacement) | [2] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the activity of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Objective: To determine the concentration range of this compound that is non-toxic to the cells.
Materials:
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Cells expressing α7 nAChR (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be toxic to cells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Calcium Imaging Assay
This protocol provides a general framework for measuring changes in intracellular calcium upon treatment with this compound.
Objective: To measure the influx of calcium into cells following the activation of α7 nAChR by this compound.
Materials:
-
Cells expressing α7 nAChR
-
Glass-bottom dishes or 96-well black-walled, clear-bottom plates
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution
-
Fluorescence microscope or a plate reader with fluorescence capabilities
Procedure:
-
Seed cells onto glass-bottom dishes or appropriate imaging plates and allow them to adhere overnight.
-
Prepare a loading solution of the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature (as recommended for the specific dye).
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells.
-
Acquire a baseline fluorescence reading.
-
Add this compound at the desired concentration and immediately begin recording the change in fluorescence over time.
-
Analyze the data by calculating the change in fluorescence intensity relative to the baseline.
ERK Phosphorylation Assay (Western Blot)
This protocol describes how to measure the activation of the ERK signaling pathway.
Objective: To determine if this compound treatment leads to the phosphorylation of ERK1/2.
Materials:
-
Cells expressing α7 nAChR
-
6-well or 12-well plates
-
Serum-free medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours before treatment to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a specific time course (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the α7 nAChR.
Caption: A logical workflow for troubleshooting common issues.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low response to this compound | 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response. 2. Poor compound solubility: this compound may not be fully dissolved in the culture medium, leading to a lower effective concentration. 3. Low or no α7 nAChR expression: The cell line may not express sufficient levels of functional α7 nAChR. 4. Receptor desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor no longer responds to the ligand. | 1. Perform a dose-response experiment starting from a low nanomolar range up to a high micromolar range to determine the optimal concentration. 2. Ensure the this compound stock solution in DMSO is fully dissolved. When diluting into aqueous culture medium, vortex thoroughly. Consider using a carrier solvent like Pluronic F-127 at a low concentration (e.g., 0.01-0.02%) to improve solubility. 3. Verify α7 nAChR expression using techniques like Western blot, qPCR, or immunocytochemistry. Confirm receptor functionality with a known α7 nAChR agonist as a positive control. 4. For functional assays, consider shorter incubation times. For binding assays, ensure equilibrium is reached without causing significant desensitization. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution in the plate. 2. Compound precipitation: this compound may be precipitating out of solution at higher concentrations. 3. Edge effects: Evaporation from the outer wells of the plate can lead to increased compound concentration and altered cell growth. | 1. Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. 2. Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, try reducing the final concentration or using a solubilizing agent. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium. |
| Unexpected cytotoxicity at concentrations expected to be non-toxic | 1. Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to toxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Cell line sensitivity: The specific cell line being used may be particularly sensitive to the compound. | 1. Test the effect of a known α7 nAChR antagonist to see if it can rescue the cytotoxic effect. If not, off-target effects are likely. Consider screening this compound against a panel of other receptors and kinases. 2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.5%). Run a vehicle control with varying DMSO concentrations to determine this threshold. 3. Perform a thorough dose-response cytotoxicity assay to determine the IC50 value for your specific cell line. |
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration-response relationship of the α7 nicotinic acetylcholine receptor agonist FRM-17874 across multiple in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulus-dependent neuronal cell responses in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay-based quantitative analysis of PC12 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellosaurus cell line PC12 (CVCL_0481) [cellosaurus.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Assessing WAY-361789 Toxicity in Animal Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the potential toxicity of WAY-361789, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in animal research. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Publicly available, specific preclinical toxicity data for this compound is limited. The following guidance is based on the known mechanism of action of α7 nAChR agonists and general principles of toxicology and safety pharmacology. Researchers should always consult relevant regulatory guidelines and conduct thorough literature reviews for the most up-to-date information.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] Activation of α7 nAChRs, which are ligand-gated ion channels, leads to an influx of cations, primarily calcium (Ca2+), into the cell.[2][3] This influx triggers various downstream signaling cascades.[2][3]
Q2: What are the potential on-target and off-target toxicities associated with α7 nAChR agonists?
-
On-target effects: Over-stimulation of α7 nAChRs could potentially lead to excitotoxicity in the central nervous system (CNS), although this is more commonly associated with antagonists. In the periphery, effects on the "cholinergic anti-inflammatory pathway" could modulate immune responses.[2]
-
Off-target effects: As with any compound, this compound may interact with other receptors or enzymes, leading to unforeseen side effects. It is crucial to assess a broad range of physiological parameters to identify any such off-target toxicities.
Q3: What are the key organ systems to monitor for toxicity during in vivo studies with this compound?
Based on the distribution and function of α7 nAChRs and general safety pharmacology principles, the following systems are critical for monitoring:
-
Central Nervous System (CNS): α7 nAChRs are highly expressed in the brain and are involved in cognitive processes.[4]
-
Cardiovascular System: Nicotinic receptors can influence cardiovascular function.
-
Respiratory System: Nicotinic receptors are present in the respiratory system.
-
Immune System: The α7 nAChR is a key component of the cholinergic anti-inflammatory pathway.[2]
Troubleshooting Guides
Issue 1: Unexpected Behavioral Changes or Neurological Signs in Test Animals
-
Potential Cause: Over-stimulation or off-target effects on the central nervous system. α7 nAChR agonists and antagonists have been shown to affect motor function in mice.[5]
-
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the severity of the signs is dose-dependent. A clear dose-response relationship suggests a compound-related effect.
-
Functional observational battery (FOB): Conduct a systematic assessment of behavioral and neurological parameters.
-
Histopathology: Perform a detailed histopathological examination of the brain and spinal cord to look for any morphological changes.
-
Issue 2: Cardiovascular Abnormalities Observed During In-Life Monitoring
-
Potential Cause: On-target or off-target effects on the cardiovascular system.
-
Troubleshooting Steps:
-
Telemetry: For continuous monitoring of blood pressure, heart rate, and ECG in conscious, freely moving animals.
-
Dose-Range Finding Study: Evaluate a range of doses to identify a potential No-Observed-Adverse-Effect-Level (NOAEL).
-
Isolated Organ Assays: In vitro studies on isolated heart preparations can help to distinguish direct cardiac effects from systemic ones.
-
Issue 3: Altered Immune Cell Counts or Inflammatory Markers
-
Potential Cause: Modulation of the cholinergic anti-inflammatory pathway by the α7 nAChR agonist.
-
Troubleshooting Steps:
-
Immunophenotyping: Use flow cytometry to analyze changes in major immune cell populations in the blood and lymphoid tissues.
-
Cytokine Profiling: Measure levels of pro- and anti-inflammatory cytokines in plasma or serum.
-
Challenge Models: Assess the effect of this compound in an animal model of inflammation to understand its immunomodulatory activity.
-
Experimental Protocols
1. Acute Toxicity Study (e.g., LD50 Estimation)
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Methodology:
-
Species: Rat or mouse.
-
Groups: At least 3-5 dose groups with a control group.
-
Route of Administration: The intended clinical route (e.g., oral gavage).
-
Observations: Monitor for clinical signs of toxicity and mortality at predefined intervals (e.g., 1, 2, 4, and 24 hours, and then daily for 14 days).[6]
-
Endpoint: Calculate the LD50 using a validated statistical method (e.g., Probit analysis).[6]
-
2. Safety Pharmacology Core Battery
-
Objective: To investigate the potential undesirable pharmacodynamic effects on vital functions.
-
Methodology:
-
Central Nervous System: Functional Observational Battery (FOB) in rodents to assess behavior, coordination, and neurological function.
-
Cardiovascular System: Telemetered monitoring of blood pressure, heart rate, and ECG in a large animal species (e.g., dog, non-human primate).
-
Respiratory System: Whole-body plethysmography in rodents to measure respiratory rate and tidal volume.
-
3. Genotoxicity and Carcinogenicity Assessment
-
Objective: To evaluate the potential for this compound to induce genetic mutations or cancer.
-
Methodology:
-
Genotoxicity: A battery of in vitro (e.g., Ames test, mouse lymphoma assay) and in vivo (e.g., micronucleus test in rodents) assays.
-
Carcinogenicity: Long-term (e.g., 2-year) studies in two rodent species (typically rat and mouse).
-
Quantitative Data Summary
Since specific quantitative toxicity data for this compound is not publicly available, the following tables provide a template for how such data should be structured and presented.
Table 1: Hypothetical Acute Oral Toxicity of this compound in Rodents
| Species | Sex | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Clinical Signs Observed |
| Rat | Male | Data not available | Data not available | e.g., hypoactivity, tremors, ataxia |
| Rat | Female | Data not available | Data not available | e.g., hypoactivity, tremors, ataxia |
| Mouse | Male | Data not available | Data not available | e.g., hypoactivity, tremors |
| Mouse | Female | Data not available | Data not available | e.g., hypoactivity, tremors |
Table 2: Hypothetical Cardiovascular Parameters in Telemetered Dogs Following a Single Oral Dose of this compound
| Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Change in QTc Interval (ms) |
| Vehicle Control | Data not available | Data not available | Data not available |
| Low Dose | Data not available | Data not available | Data not available |
| Mid Dose | Data not available | Data not available | Data not available |
| High Dose | Data not available | Data not available | Data not available |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor (nAChR) activation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha7 nicotinic acetylcholine receptor is a target in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of α₇ nicotinic acetylcholine receptor agonists and antagonists on motor function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
How to prevent WAY-361789 precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues with WAY-361789 in cell culture media. By following these guidelines, researchers can ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen?
A1: This is a common issue with compounds that have low aqueous solubility. This compound, like many small molecules, is likely more soluble in an organic solvent like DMSO than in the aqueous environment of cell culture media. When the DMSO stock solution is diluted into the media, the concentration of this compound may exceed its solubility limit in the aqueous solution, causing it to precipitate out.
Q2: What is the maximum concentration of this compound I can use in my cell culture experiments without precipitation?
A2: The maximum soluble concentration of this compound in your specific cell culture medium needs to be determined empirically. This value can be influenced by the media composition (e.g., serum concentration, salt content) and experimental conditions (e.g., temperature, pH). We provide a detailed protocol below for you to determine the aqueous solubility in your system.
Q3: How can I prepare my this compound working solution to prevent precipitation?
A3: To prevent precipitation, it is crucial to follow a careful dilution strategy. The general principle is to avoid a rapid change in the solvent environment for the compound. We recommend preparing a high-concentration stock solution in 100% DMSO and then performing serial dilutions into pre-warmed cell culture media. Adding the compound dropwise while gently vortexing the media can also help.
Q4: Can the temperature of the cell culture medium affect this compound solubility?
A4: Yes, temperature can significantly impact the solubility of compounds. It is always recommended to use pre-warmed (37°C) cell culture media when preparing your working solutions. Adding a compound to cold media can decrease its solubility and promote precipitation.
Q5: Does the final concentration of DMSO in the cell culture affect the cells?
A5: High concentrations of DMSO can be toxic to cells. It is a common practice to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize any potential cytotoxic effects. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and prevent this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its aqueous solubility limit. | - Decrease the final working concentration. - Perform a solubility assessment to determine the maximum soluble concentration in your specific media (see protocol below). |
| Rapid dilution of the DMSO stock into the aqueous media. | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. - Add the compound dropwise while gently vortexing the media. | |
| Precipitation Over Time in the Incubator | The compound is not stable at 37°C in the cell culture medium over long incubation periods. | - Prepare fresh working solutions immediately before use. - Consider reducing the incubation time if experimentally feasible. |
| Interaction with media components (e.g., proteins in serum). | - Test the solubility in serum-free and serum-containing media to see if serum is a contributing factor. - If serum is the issue, consider reducing the serum concentration or using a serum-free formulation if appropriate for your cell line. | |
| pH shift of the media in the incubator. | - Ensure the cell culture medium is properly buffered for the CO2 concentration in your incubator. | |
| Inconsistent Results Between Experiments | Variability in stock solution preparation or dilution technique. | - Standardize the protocol for preparing stock and working solutions. - Ensure the DMSO stock is fully dissolved before use. Gentle warming and vortexing can help. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.
Caption: Workflow for preparing this compound solutions.
Protocol 2: Determination of Maximum Soluble Concentration of this compound
This protocol allows you to determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Caption: Protocol for determining the maximum soluble concentration.
Signaling Pathway
This compound is an agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel. Activation of this receptor can lead to various downstream signaling events.
Caption: Simplified signaling pathway of this compound.
Optimization of WAY-361789 dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using WAY-361789, a potent and selective full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally active and selective full agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR)[1][2]. Its primary mechanism of action is to bind to and activate the α7 nAChR, a ligand-gated ion channel, leading to an influx of cations, primarily calcium, into the cell. This influx triggers downstream signaling cascades.
Q2: What are the common in vitro applications of this compound?
This compound is commonly used in in vitro studies to investigate the role of α7 nAChR in various cellular processes. Typical applications include:
-
Studying calcium influx and downstream signaling pathways.
-
Investigating the therapeutic potential for cognitive disorders like Alzheimer's disease and schizophrenia[1][2].
-
Screening for potential modulators of α7 nAChR activity.
Q3: What is the reported EC50 of this compound?
The half-maximal effective concentration (EC50) of this compound can vary depending on the experimental system. A reported EC50 value for its agonist activity at the human α7 nAChR expressed in CHO cells is approximately 0.18 µM[2][3]. However, it is always recommended to determine the EC50 in your specific cell line and assay conditions.
Q4: Is this compound selective for the α7 nAChR?
This compound has been shown to be a potent and selective agonist for the α7 nAChR[1]. However, as with any pharmacological tool, off-target effects are possible, especially at higher concentrations. One potential off-target is the serotonin (B10506) 5-HT3 receptor, due to structural similarities with the α7 nAChR. It is advisable to perform counter-screens or use appropriate antagonists to confirm the specificity of the observed effects.
Troubleshooting Dose-Response Curves
Problem 1: I am not observing a sigmoidal dose-response curve.
-
Possible Cause 1: Incorrect concentration range.
-
Solution: Ensure your concentration range for this compound is appropriate. It should span several orders of magnitude around the expected EC50 (e.g., from 1 nM to 100 µM). If the entire curve is on the plateau or at the baseline, you need to shift your concentration range.
-
-
Possible Cause 2: Compound solubility issues.
-
Solution: this compound should be fully dissolved. Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in your assay buffer. Visually inspect for any precipitation at the highest concentrations.
-
-
Possible Cause 3: Receptor desensitization.
-
Solution: Prolonged exposure to an agonist can cause receptor desensitization. Reduce the incubation time of this compound with the cells. For rapid desensitizing receptors like α7 nAChR, a short exposure time is crucial.
-
-
Possible Cause 4: Cell health and density.
-
Solution: Ensure your cells are healthy and plated at the optimal density. Over-confluent or unhealthy cells will not respond consistently.
-
Problem 2: The maximal response (Emax) is lower than expected.
-
Possible Cause 1: Partial agonism in your system.
-
Solution: While this compound is reported as a full agonist, its efficacy can be cell-type dependent. Compare its maximal effect to a known full agonist for α7 nAChR in your specific assay.
-
-
Possible Cause 2: Receptor desensitization.
-
Solution: As mentioned above, receptor desensitization can lead to a reduced maximal response. Optimize the agonist exposure time.
-
-
Possible Cause 3: Limited receptor expression.
-
Solution: The cell line you are using may not express a sufficient number of functional α7 nAChRs on the cell surface. Confirm receptor expression using techniques like Western blotting, qPCR, or by using a cell line known to express high levels of the receptor[4].
-
Problem 3: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell plating.
-
Solution: Ensure a uniform cell suspension and careful plating technique to have a consistent number of cells in each well.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and be meticulous with your dilutions and additions of this compound.
-
-
Possible Cause 3: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | CHO (human α7) | Calcium Influx | 0.18 µM | [2][3] |
| IC50 | CHO (human ERG) | IonWorks | 24.2 µM | [3] |
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay using a Fluorescent Plate Reader (FLIPR)
This protocol is a general guideline for measuring α7 nAChR activation in a stable cell line expressing the receptor.
Materials:
-
CHO or HEK293 cell line stably expressing human α7 nAChR[4][5]
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
This compound
-
DMSO (for stock solution)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium Assay Kit)[6][7][8]
-
Fluorescent Plate Reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the α7 nAChR-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to create a concentration range (e.g., 1 nM to 100 µM). Prepare these in a separate compound plate.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the cell culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).
-
-
Measurement:
-
Set the parameters on the fluorescent plate reader for a calcium flux experiment (e.g., excitation and emission wavelengths appropriate for the dye).
-
Place both the cell plate and the compound plate into the instrument.
-
Initiate the reading. The instrument will establish a baseline fluorescence, then add the this compound from the compound plate to the cell plate, and continue to record the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound activation of the α7 nAChR.
Caption: Workflow for a this compound calcium influx assay.
References
- 1. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional properties of alpha7 nicotinic acetylcholine receptors co-expressed with RIC-3 in a stable recombinant CHO-K1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
Interpreting unexpected results from WAY-361789 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with WAY-361789.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] It is designed to activate this receptor, which is a ligand-gated ion channel, leading to an influx of cations (primarily Ca2+ and Na+) into the cell. This influx is expected to modulate various downstream signaling pathways involved in cognitive processes.
Q2: What are the expected downstream effects of α7 nAChR activation by this compound?
Activation of α7 nAChR by an agonist like this compound is expected to trigger several downstream signaling cascades. These can include the activation of protein kinase B (Akt), extracellular signal-regulated kinases (ERK), and the JAK-STAT pathway. These pathways are known to play crucial roles in cell survival, synaptic plasticity, and inflammation.
Q3: Are there any known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, it is crucial to consider that any small molecule can potentially interact with unintended targets. Off-target effects can arise from the compound binding to other receptors or enzymes with some degree of structural similarity to the α7 nAChR binding site. Researchers should consider empirical validation of target engagement in their experimental system.
Troubleshooting Guides for Unexpected Results
Scenario 1: Lower than Expected Potency or Efficacy
You have treated your cells or animal models with this compound but observe a significantly weaker response than anticipated based on its published EC50 of 0.18 μM.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of this compound, typically at room temperature in a dry, dark place. Prepare fresh stock solutions for each experiment. |
| Incorrect Dosing | Verify calculations for dilutions and final concentrations. For in vivo studies, consider the compound's pharmacokinetic profile and potential for rapid metabolism. |
| Low Receptor Expression | Confirm the expression level of α7 nAChR in your specific cell line or tissue model using techniques like qPCR, Western blot, or immunohistochemistry. |
| Receptor Desensitization | Prolonged exposure to agonists can cause receptor desensitization. Try a dose-response experiment with varying incubation times to identify the optimal window for activation. |
Scenario 2: Unexpected Cytotoxicity or Reduced Cell Viability
You observe a decrease in cell viability or signs of apoptosis after treating your cultures with this compound, which is unexpected for a neuroprotective agent.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Excitotoxicity | Excessive calcium influx through α7 nAChR can lead to excitotoxicity in some neuronal populations. Perform a dose-response analysis to determine if the cytotoxicity is concentration-dependent. Consider using a lower dose or co-treatment with a calcium channel blocker to investigate this possibility. |
| Off-Target Effects | The observed cytotoxicity may be due to an off-target effect. Screen for the activation of common apoptotic pathways (e.g., caspase activation). Consider using a structurally unrelated α7 nAChR agonist to see if the effect is reproducible. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your specific cell type. Run a vehicle-only control. |
Scenario 3: Paradoxical Inhibition of a Downstream Signaling Pathway
You expected this compound to activate a pro-survival pathway like Akt signaling, but you observe no change or even a decrease in its phosphorylation.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cell-Type Specific Signaling | The coupling of α7 nAChR to specific downstream pathways can be highly cell-type dependent. The expected pathway may not be dominant in your experimental model. Investigate alternative downstream effectors of α7 nAChR activation. |
| Cross-talk with Other Pathways | The signaling outcome can be influenced by the basal activity of other pathways in your cells. For instance, high basal activity of a phosphatase that dephosphorylates Akt could mask the effect of this compound. |
| Temporal Dynamics | The activation of signaling pathways is often transient. Perform a time-course experiment to measure the phosphorylation of your target protein at multiple time points after this compound application. |
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells, primary cortical neurons) at an appropriate density in a suitable culture vessel and allow them to adhere and grow for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Immediately before use, dilute the stock solution in pre-warmed culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes for signaling studies, 24 hours for viability assays) at 37°C and 5% CO2.
-
Downstream Analysis: After incubation, proceed with the relevant downstream assay, such as cell lysis for Western blotting, fixation for immunocytochemistry, or a cell viability assay.
Visualizations
Caption: Canonical signaling pathway of this compound via α7 nAChR activation.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
Addressing batch-to-batch variability of WAY-361789
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential batch-to-batch variability of WAY-361789. Our resources are designed to help you identify, troubleshoot, and mitigate issues to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What are the potential causes?
Inconsistent results with this compound can stem from several factors, with batch-to-batch variability being a significant concern.[1] Potential causes include:
-
Purity Differences: The percentage of the active compound may vary between batches.
-
Presence of Impurities or Contaminants: Minor contaminants can interfere with the biological activity of the compound.[1]
-
Isomeric Ratio Variation: If applicable, the ratio of active to inactive isomers might differ.
-
Compound Solubility and Stability: Issues with solubility or degradation over time can lead to inaccurate concentrations.[1]
-
Variations in Experimental Protocol: Inconsistencies in your experimental setup can also contribute to variability.[1]
Q2: How should I properly prepare and store this compound to minimize variability?
Proper handling and storage are crucial for maintaining the integrity of this compound.
-
Storage of Solid Compound: It is recommended to store the solid compound at -20°C for long-term stability.[1]
-
Stock Solutions: this compound is typically soluble in DMSO.[1] Prepare stock solutions in DMSO, aliquot them into smaller volumes to minimize freeze-thaw cycles, and store them at -80°C.[1]
-
Dissolution: Before each use, ensure the compound is fully dissolved, as precipitation can lead to inaccurate concentrations in your experiments.[1]
Q3: What is a Certificate of Analysis (CoA) and why is it important for each new batch?
A Certificate of Analysis (CoA) is a document provided by the supplier that contains critical information about the specific batch of the compound you have received.
-
Content: The CoA typically includes data on the compound's purity (often determined by HPLC), identity (confirmed by methods like mass spectrometry or NMR), and appearance.[1]
-
Importance: Always request and review the CoA for each new batch of this compound.[1] This allows you to compare the purity and other parameters across different batches and identify any potential sources of variability.
Troubleshooting Guides
Issue 1: A new batch of this compound exhibits reduced or no activity in our assay.
If a new batch of this compound is not performing as expected, follow these troubleshooting steps:
Possible Cause 1: Lower Purity or Presence of Inactive Components
-
Troubleshooting Steps:
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Review the Certificate of Analysis (CoA): Compare the purity value on the CoA of the new batch with that of a previously well-performing batch.
-
Perform a Dose-Response Curve: Conduct a dose-response experiment with the new batch and compare the EC50 value to a trusted batch. A significant shift in potency may indicate lower purity.[1][2]
-
Possible Cause 2: Compound Degradation or Improper Storage
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperature (-20°C for solid, -80°C for stock solutions) and protected from light and moisture.[1]
-
Prepare Fresh Stock Solutions: If there is any doubt about the stability of your current stock solution, prepare a fresh one from the solid compound.
-
Issue 2: We are observing high variability in results even within the same batch.
High variability within a single batch may point to issues with compound handling or the experimental setup.
Possible Cause 1: Incomplete Solubilization or Precipitation
-
Troubleshooting Steps:
-
Visual Inspection: Before use, visually inspect the stock solution for any precipitate.
-
Ensure Complete Dissolution: Gently warm the solution and vortex to ensure the compound is fully dissolved before making dilutions.
-
Possible Cause 2: Assay Interference
-
Troubleshooting Steps:
-
Autofluorescence Check: If using a fluorescence-based assay, run a control plate with just the compound and assay buffer to check for autofluorescence.[3]
-
Detergent Inclusion for Aggregation: Some small molecules can form aggregates.[3] To test for this, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer and see if it reduces variability.[3]
-
Data Presentation
Table 1: Example Certificate of Analysis Comparison for Two Batches of this compound
| Parameter | Batch A | Batch B |
| Purity (by HPLC) | 99.5% | 98.1% |
| Appearance | White to off-white solid | White to off-white solid |
| Identity (by ¹H-NMR) | Conforms to structure | Conforms to structure |
| Mass Spectrum (m/z) | [M+H]⁺ = Expected Value | [M+H]⁺ = Expected Value |
Table 2: Example Functional Validation Data for Two Batches of this compound in an α7 nAChR Activation Assay
| Batch | EC50 (µM) | Maximum Response (% of Control) |
| Batch A (Reference) | 0.18 | 100% |
| Batch B (New) | 0.35 | 95% |
Experimental Protocols
Protocol 1: Functional Validation using a Calcium Flux Assay in a Cell Line Expressing α7 nAChR
-
Cell Preparation: Plate cells expressing the human α7 nicotinic acetylcholine (B1216132) receptor (nAChR) in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound (from both the reference and new batches) in assay buffer.
-
Assay Execution:
-
Acquire a baseline fluorescence reading.
-
Add the this compound dilutions to the cells.
-
Immediately measure the change in fluorescence, which corresponds to calcium influx upon receptor activation.
-
-
Data Analysis: Plot the change in fluorescence against the compound concentration and fit a dose-response curve to determine the EC50 value for each batch.
Visualizations
Caption: Signaling pathway of this compound as an α7 nAChR agonist.
Caption: A logical workflow for troubleshooting this compound variability.
References
Validation & Comparative
A Comparative Guide to the Farnesoid X Receptor Agonists: WAY-362450 and GW4064
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two potent and selective Farnesoid X Receptor (FXR) agonists: WAY-362450 (also known as XL335 or Turofexorate isopropyl) and GW4064. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to FXR and its Agonists
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It plays a pivotal role in regulating the homeostasis of bile acids, lipids, and glucose. Activation of FXR has emerged as a promising therapeutic strategy for a variety of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and dyslipidemia.
WAY-362450 and GW4064 are synthetic, non-steroidal FXR agonists that have been extensively used in preclinical research to elucidate the physiological functions of FXR and to evaluate its therapeutic potential. This guide will compare their efficacy based on available experimental data.
In Vitro Potency and Selectivity
Both WAY-362450 and GW4064 are highly potent FXR agonists. WAY-362450, however, demonstrates significantly greater potency in cell-based assays.
| Compound | Target | Assay | EC50 | Reference |
| WAY-362450 | Human FXR | Cell-based reporter assay | 4 nM | [1][2] |
| GW4064 | Human FXR | Cell-based reporter assay | 65 nM | [3] |
Selectivity:
-
WAY-362450 has been shown to be highly selective for FXR, with no significant cross-reactivity against other nuclear receptors at concentrations up to 10 µM[4].
-
GW4064 is also a selective FXR agonist but has been reported to have off-target effects, including interactions with G protein-coupled receptors such as histamine (B1213489) receptors (H1, H2, H4)[5]. This is a critical consideration for interpreting experimental results.
In Vivo Efficacy
Effects on Liver Injury and Fibrosis in NASH Models
Both agonists have shown protective effects in rodent models of NASH.
| Compound | Animal Model | Key Findings | Reference |
| WAY-362450 | Methionine and choline-deficient (MCD) diet-fed mice | Significantly reduced inflammatory cell infiltration and hepatic fibrosis. Decreased serum ALT and AST levels. | [6] |
| GW4064 | High-fat diet-fed mice | Prevented diet-induced hepatic steatosis, reduced hepatic lipid accumulation, and attenuated hepatic inflammation. | [7] |
Effects on Lipid Metabolism
Activation of FXR by both compounds leads to improvements in lipid profiles.
| Compound | Animal Model | Key Findings | Reference |
| WAY-362450 | LDLR-/- mice | Lowered total cholesterol and triglycerides. | [1] |
| GW4064 | High-fat diet-fed mice | Significantly lowered serum concentrations of triglycerides and cholesterol. | [8] |
Mechanism of Action: Regulation of Gene Expression
FXR activation leads to the regulation of a suite of target genes involved in bile acid, lipid, and glucose metabolism. Both WAY-362450 and GW4064 have been shown to modulate the expression of these genes.
| Gene | Function | Effect of WAY-362450 | Effect of GW4064 |
| SHP (Small Heterodimer Partner) | Represses bile acid synthesis | Upregulation | Upregulation[9] |
| BSEP (Bile Salt Export Pump) | Transports bile acids out of hepatocytes | Upregulation | Upregulation[10] |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis | Downregulation | Downregulation[10] |
| SREBP-1c (Sterol regulatory element-binding protein 1c) | Regulates lipogenesis | Downregulation | Downregulation[8] |
| PEPCK (Phosphoenolpyruvate carboxykinase) | Key enzyme in gluconeogenesis | Downregulation | Downregulation[7] |
| G6Pase (Glucose-6-phosphatase) | Key enzyme in gluconeogenesis | Downregulation | Downregulation[7] |
Experimental Protocols
In Vitro FXR Activation Assay (Cell-based Reporter Assay)
This protocol describes a common method for assessing the potency of FXR agonists.
-
Cell Culture: HEK293T or CV-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transiently co-transfected with an FXR expression plasmid and a reporter plasmid containing an FXR response element upstream of a luciferase gene. A constitutively expressed β-galactosidase or Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compound (e.g., WAY-362450 or GW4064) or vehicle control for 24 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to the internal control. The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Non-alcoholic Steatohepatitis (NASH) Model
This protocol outlines a typical in vivo study to evaluate the efficacy of FXR agonists in a diet-induced mouse model of NASH.
-
Animal Model: Male C57BL/6J mice are fed a methionine and choline-deficient (MCD) diet or a high-fat diet to induce NASH.
-
Compound Administration: After a period of diet induction (e.g., 4-6 weeks), mice are treated with WAY-362450 (e.g., 30 mg/kg, oral gavage, daily), GW4064 (e.g., 30-50 mg/kg, intraperitoneal injection or oral gavage, daily or twice weekly), or vehicle control for a specified duration (e.g., 4-8 weeks).[6][7]
-
Endpoint Analysis:
-
Serum Biochemistry: Blood is collected to measure levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), cholesterol, and triglycerides.
-
Histology: Livers are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for evaluation of fibrosis.
-
Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of FXR target genes and markers of inflammation and fibrosis using quantitative real-time PCR (qRT-PCR).
-
Visualizations
FXR Signaling Pathway
Caption: FXR Signaling Pathway Activation.
Experimental Workflow for In Vivo Efficacy Study
Caption: In Vivo Efficacy Study Workflow.
Conclusion
Both WAY-362450 and GW4064 are valuable research tools for investigating the role of FXR in health and disease. Based on the available data, WAY-362450 exhibits superior in vitro potency compared to GW4064. Both compounds have demonstrated significant efficacy in preclinical models of metabolic and liver diseases. However, the potential off-target effects of GW4064 should be carefully considered when interpreting experimental outcomes. The choice between these two agonists will depend on the specific research question, the experimental model, and the desired selectivity profile. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative efficacy.
References
- 1. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selective FXR Agonist WAY-362450
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is intended for informational and research purposes only. The compound WAY-361789, as specified in the user request, is not a validated Farnesoid X Receptor (FXR) agonist based on available scientific literature. The primary compound with this designation, this compound (also known as SEN15924), is characterized as an α7 nicotinic acetylcholine (B1216132) receptor agonist. It is highly probable that the intended compound of interest is WAY-362450 (also known as XL335) , a well-documented, potent, and selective FXR agonist. This guide will proceed with the validation and comparison of WAY-362450.
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Its activation has emerged as a promising therapeutic strategy for a variety of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and dyslipidemia. A number of synthetic FXR agonists have been developed, each with distinct potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparison of WAY-362450 with other notable FXR agonists, supported by experimental data and methodologies.
Comparative Analysis of FXR Agonists
The in vitro potency of FXR agonists is a critical parameter for their development. The following table summarizes the half-maximal effective concentration (EC50) values for WAY-362450 and other well-characterized FXR agonists. Lower EC50 values are indicative of higher potency.
| Compound Name(s) | EC50 (nM) | Assay Type | Cell Line | Reference(s) |
| WAY-362450 (XL335) | 4 | Reporter Gene Assay | CV-1 | [1][2] |
| GW4064 | 15 - 90 | Reporter Gene Assay / Isolated Receptor Activity Assay | CV-1 / - | [3] |
| Obeticholic Acid (OCA, INT-747) | 99 | - | - | [4] |
| Tropifexor (LJN452) | 0.2 | HTRF Assay | - | [5][6] |
| Cilofexor (GS-9674) | 43 | - | - | [7] |
Table 1: In Vitro Potency of Selected FXR Agonists.
Experimental Methodologies
The validation of a selective FXR agonist involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy. Below are detailed protocols for key assays.
In Vitro Validation
1. Cell-Based Reporter Gene Assay
This assay is a fundamental method for quantifying the ability of a compound to activate FXR and initiate the transcription of its target genes.
-
Principle: A host cell line (e.g., HEK293 or CV-1) is transiently transfected with two plasmids: an expression vector for the human FXR and a reporter vector containing a luciferase gene under the control of an FXR-responsive promoter element (e.g., from the Bile Salt Export Pump [BSEP] gene). Upon activation by an agonist, FXR binds to the response element and drives the expression of luciferase. The resulting luminescence is proportional to the agonist's activity.
-
Protocol:
-
Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of the test compound (e.g., WAY-362450) and a reference agonist (e.g., GW4064). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ligand-dependent interaction between the FXR Ligand Binding Domain (LBD) and a coactivator peptide, providing a direct measure of receptor activation.
-
Principle: The assay utilizes a GST-tagged FXR-LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled coactivator peptide (e.g., from SRC-1; acceptor fluorophore). In the presence of an agonist, the FXR-LBD undergoes a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur. The TR-FRET signal is proportional to the extent of coactivator recruitment.
-
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing the GST-FXR-LBD, the fluorescein-labeled coactivator peptide, and the terbium-labeled anti-GST antibody in an appropriate assay buffer.
-
Compound Addition: Add serial dilutions of the test compound to the wells of a microplate.
-
Reaction Initiation: Add the reaction mixture to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours).
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~520 nm for fluorescein (B123965) and ~620 nm for terbium).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals and plot this against the compound concentration to determine the EC50 value.
-
In Vivo Validation
1. Dyslipidemia and Atherosclerosis Mouse Models
These models are used to assess the efficacy of FXR agonists in improving lipid profiles and reducing the development of atherosclerosis.
-
Principle: Genetically modified mice, such as LDL receptor knockout (LDLR-/-) or ApoE knockout (ApoE-/-) mice, are fed a high-fat, high-cholesterol "Western" diet to induce dyslipidemia and atherosclerosis. The test compound is then administered to evaluate its therapeutic effects.
-
Protocol:
-
Animal Model and Diet: Use male LDLR-/- mice. Acclimatize the mice and then place them on a Western diet.
-
Compound Administration: After a period of diet-induced disease development, divide the mice into groups and administer the test compound (e.g., WAY-362450 at a specific dose, such as 30 mg/kg) or vehicle daily by oral gavage for a specified duration (e.g., 4-12 weeks).
-
Monitoring: Monitor body weight and food intake throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect blood samples for the analysis of serum lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides). Euthanize the mice and collect the aorta for the quantification of atherosclerotic lesion area (e.g., by en face analysis with Oil Red O staining). Collect the liver for histological analysis and gene expression studies of FXR target genes.
-
Signaling Pathways and Experimental Workflows
Figure 1: Simplified FXR Signaling Pathway.
Figure 2: General Experimental Workflow for FXR Agonist Validation.
Conclusion
WAY-362450 is a highly potent and selective non-steroidal FXR agonist, demonstrating single-digit nanomolar potency in in vitro assays.[1][2] When compared to other FXR agonists, its potency is notable, particularly in relation to the first-generation agonist GW4064 and the clinically approved obeticholic acid.[3][4] Newer generation agonists like Tropifexor exhibit even greater potency.[5][6] The validation of WAY-362450 and other FXR agonists relies on a standardized set of in vitro and in vivo assays that are crucial for determining their therapeutic potential. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of metabolic and liver diseases, aiding in the evaluation and development of novel FXR-targeted therapies.
References
- 1. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Comparative Analysis of WAY-362450 with Other FXR Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the farnesoid X receptor (FXR) agonist WAY-362450 with other prominent FXR agonists: Obeticholic Acid (OCA), Cilofexor, and Tropifexor. This analysis is supported by experimental data from preclinical and in vitro studies, with detailed methodologies for key experiments to aid in study design and interpretation.
The farnesoid X receptor is a nuclear receptor primarily expressed in the liver and intestine and is a key regulator of bile acid, lipid, and glucose metabolism. Its role in these pathways has made it a significant therapeutic target for a variety of metabolic and inflammatory diseases, most notably metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). A new generation of selective FXR agonists is in development, each with a unique pharmacological profile.
In Vitro Potency and Efficacy
The in vitro potency of FXR agonists is a key determinant of their therapeutic potential. The half-maximal effective concentration (EC50) is a critical parameter for comparing the potency of these compounds. The following table summarizes the reported EC50 values for WAY-362450 and other selected FXR agonists.
| Compound | EC50 (nM) | Efficacy (relative to CDCA) | Assay Type | Reference |
| WAY-362450 | 4 | 149% | Cell-based co-transfection luciferase gene reporter assay | [1] |
| Obeticholic Acid (OCA) | ~100 | Not specified | Not specified | |
| Cilofexor | 43 | Not specified | Not specified | |
| Tropifexor | 0.2 | Not specified | Cell-free Förster resonance energy transfer assay | [2] |
Note: Direct comparison of EC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Preclinical Efficacy in Animal Models
Preclinical animal models are instrumental in evaluating the in vivo efficacy of FXR agonists in disease states. The most common models for studying NASH and liver fibrosis include the methionine- and choline-deficient (MCD) diet model and the carbon tetrachloride (CCl4)-induced liver injury model.
Methionine- and Choline-Deficient (MCD) Diet Model
In a murine model of NASH induced by an MCD diet, WAY-362450 demonstrated significant therapeutic effects.[3] Treatment with 30 mg/kg of WAY-362450 for four weeks resulted in a notable reduction in liver inflammation and fibrosis, although it did not impact hepatic triglyceride accumulation.[3] These protective effects were confirmed to be FXR-dependent, as they were absent in FXR deficient mice.[3]
In a head-to-head comparison in a NASH mouse model, Tropifexor at doses of less than 1 mg/kg showed superior efficacy in reducing liver fibrosis and nonalcoholic fatty liver disease activity score (NAS) compared to OCA at 25 mg/kg.[4]
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: FXR Signaling Pathway in Hepatocytes
References
- 1. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel sulfonamide FXR agonist alleviates hepatic steatosis and fibrosis in mouse model of NASH | BioWorld [bioworld.com]
A Head-to-Head Comparison of WAY-361789 and Chenodeoxycholic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the synthetic farnesoid X receptor (FXR) agonist WAY-361789 (also known as WAY-362450) and the endogenous primary bile acid, chenodeoxycholic acid (CDCA).
This document summarizes their respective performance as FXR agonists, supported by experimental data. It details their mechanisms of action, presents quantitative data in structured tables, and outlines detailed experimental protocols for key assays.
Mechanism of Action and Signaling Pathways
Both this compound and chenodeoxycholic acid are agonists of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands.[1] FXR plays a crucial role in regulating the synthesis and transport of bile acids, lipid and glucose metabolism, and inflammatory responses.
Upon activation by an agonist, FXR translocates to the cell nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
A key function of FXR activation is the regulation of bile acid homeostasis. FXR activation induces the expression of the small heterodimer partner (SHP), a protein that in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This creates a negative feedback loop to control bile acid levels.[1] Furthermore, FXR activation stimulates the expression of the bile salt export pump (BSEP), a transporter responsible for pumping bile salts from hepatocytes into the bile canaliculi.
Quantitative Data Comparison
This compound is a potent, synthetic, non-steroidal FXR agonist, while chenodeoxycholic acid is the most potent endogenous FXR ligand. The following tables summarize their key quantitative differences.
Table 1: In Vitro Potency as FXR Agonists
| Compound | EC50 (FXR Activation) | Source |
| This compound (WAY-362450) | 4 nM | [2][3] |
| Chenodeoxycholic Acid (CDCA) | ~10 µM | [4] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Selectivity Profile
| Compound | Selectivity | Notes |
| This compound (WAY-362450) | Highly selective for FXR | No significant cross-reactivity with other nuclear receptors such as LXR, PPAR, RAR, RXR, GR.[5] |
| Chenodeoxycholic Acid (CDCA) | Endogenous FXR ligand | As a natural bile acid, it is involved in overall bile acid homeostasis and can have broader physiological effects beyond FXR activation.[4] |
Experimental Protocols
This section details the methodologies for key experiments used to compare this compound and chenodeoxycholic acid.
FXR Reporter Gene Assay
This assay is used to determine the potency and efficacy of compounds in activating the farnesoid X receptor in a cellular context.
Objective: To quantify and compare the dose-dependent activation of FXR by this compound and chenodeoxycholic acid.
Materials:
-
HEK293T cells
-
Expression plasmids for human FXR and RXRα
-
Luciferase reporter plasmid containing an FXRE promoter element (e.g., pGL3-IBABP/FABP6)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound and Chenodeoxycholic Acid
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed cells into 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with the FXR and RXRα expression plasmids, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh DMEM containing various concentrations of this compound or chenodeoxycholic acid. A typical concentration range for this compound would be 0.1 nM to 1 µM, and for CDCA, 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compounds, lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Determine the EC50 value for each compound using a non-linear regression analysis.
-
In Vivo Efficacy Study in a Mouse Model of Dyslipidemia
This protocol describes a representative in vivo study to compare the effects of this compound and chenodeoxycholic acid on lipid metabolism in a relevant animal model.
Objective: To evaluate and compare the in vivo efficacy of this compound and chenodeoxycholic acid in a mouse model of dyslipidemia.
Animal Model:
-
Male C57BL/6J mice or a genetically modified model of dyslipidemia (e.g., LDLR-/- mice).
Materials:
-
This compound and Chenodeoxycholic Acid formulated for oral gavage.
-
Standard chow or high-fat diet.
-
Equipment for blood collection and plasma analysis.
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).
Protocol:
-
Acclimatization and Diet:
-
Acclimatize mice for at least one week.
-
Feed mice a standard chow or a high-fat diet to induce dyslipidemia.
-
-
Compound Administration:
-
Divide mice into three groups: Vehicle control, this compound, and Chenodeoxycholic Acid.
-
Administer the compounds daily via oral gavage for a specified period (e.g., 4 weeks). A typical dose for WAY-362450 is 30 mg/kg.[2] A dose for CDCA would be determined based on previous studies and its lower potency.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples for the analysis of plasma lipids (total cholesterol, triglycerides, HDL, LDL).
-
Euthanize the animals and collect liver tissue for gene expression analysis.
-
-
Gene Expression Analysis:
-
Isolate total RNA from the liver tissue.
-
Perform qRT-PCR to measure the expression levels of FXR target genes such as SHP and BSEP, as well as genes involved in lipid metabolism.
-
-
Data Analysis:
-
Compare the plasma lipid profiles and gene expression levels between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Summary and Conclusion
This compound is a significantly more potent and selective FXR agonist compared to the endogenous ligand, chenodeoxycholic acid. Its high potency allows for the use of much lower concentrations to achieve maximal FXR activation in vitro and potentially lower therapeutic doses in vivo. The high selectivity of this compound for FXR minimizes the potential for off-target effects that might be associated with the broader physiological roles of CDCA.
For researchers investigating the specific roles of FXR in various physiological and pathological processes, the high potency and selectivity of this compound make it a valuable pharmacological tool. Chenodeoxycholic acid remains a critical compound for studying the natural regulation of bile acid homeostasis and as a reference for the physiological effects of FXR activation. The choice between these two agonists will ultimately depend on the specific research question and the desired level of selectivity and potency.
References
- 1. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic activation of FXR-induced liver growth with tissue-specific targeting Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of WAY-361789 and Alternative α7 Nicotinic Acetylcholine Receptor Agonists in Preclinical Models
A detailed examination of the experimental data and protocols for WAY-361789, EVP-6124 (Encenicline), and PNU-282987 reveals distinct pharmacological profiles and varying levels of preclinical validation for cognitive enhancement. While direct comparative studies are limited, this guide synthesizes available data to offer researchers an objective overview of their performance and methodologies, addressing the critical need for reproducibility in experimental results.
The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a promising therapeutic target for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] This has led to the development of numerous selective agonists, including this compound, EVP-6124, and PNU-282987. This guide provides a comparative analysis of these three compounds based on available preclinical data, focusing on their receptor binding and potency, efficacy in cognitive models, and pharmacokinetic properties.
Pharmacological Profiles: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and its alternatives, EVP-6124 and PNU-282987, providing a basis for evaluating their relative potency and efficacy.
| Compound | Receptor Binding Affinity (Ki) | Potency (EC50) | Efficacy |
| This compound | Not explicitly reported in reviewed sources | 0.18 µM[3] | Full Agonist[1] |
| EVP-6124 | 9.98 nM ([³H]-MLA displacement)[4] | 0.39 µM[5] | Partial Agonist (42% Emax)[5] |
| PNU-282987 | 26 nM[6] | 154 nM[7] | Agonist |
Table 1: Receptor Binding and Potency Comparison. This table outlines the in vitro pharmacological characteristics of this compound, EVP-6124, and PNU-282987 at the α7 nicotinic acetylcholine receptor.
| Compound | Animal Model | Cognitive Task | Effective Dose | Key Findings |
| This compound | Rodent | Novel Object Recognition, Auditory Sensory Gating | Not explicitly reported in reviewed sources | Showed efficacy in cognitive models.[1] |
| EVP-6124 | Rat | Object Recognition Task (Scopolamine-induced deficit) | 0.3 mg/kg, p.o.[4][8] | Significantly restored memory function. |
| PNU-282987 | Mouse | Morris Water Maze | 1 mg/kg | Showed beneficial effects on memory retention.[9] |
Table 2: Efficacy in Preclinical Cognitive Models. This table summarizes the in vivo effects of the three compounds on cognitive performance in various animal models.
| Compound | Species | Administration | Tmax | Key Findings |
| This compound | Not explicitly reported in reviewed sources | Oral | Not explicitly reported | Fair pharmacokinetic profile.[1] |
| EVP-6124 | Rat | Oral (0.1-30 mg/kg) | 4 h (plasma), 2 h (brain)[4] | Proportional dose escalation; good brain penetration.[4][8] |
| PNU-282987 | Mouse | s.c. | Not explicitly reported | Half-life of several hours.[10] |
Table 3: Pharmacokinetic Profile Comparison. This table provides an overview of the pharmacokinetic properties of the compared α7 nAChR agonists in preclinical species.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of α7 nAChR agonists.
Caption: Experimental workflow for the Novel Object Recognition task.
Detailed Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Receptor Binding and Functional Assays
Receptor Binding Assays (for EVP-6124):
-
Objective: To determine the binding affinity of the compound to the α7 nAChR.
-
Method: Radioligand displacement assays were performed using rat brain homogenates.
-
For [³H]-MLA displacement, various concentrations of EVP-6124 were incubated with the homogenates and the radioligand.
-
For [¹²⁵I]-α-bungarotoxin displacement, a similar protocol was followed.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).
Functional Assays (for EVP-6124):
-
Objective: To determine the potency (EC50) and efficacy (Emax) of the compound as an α7 nAChR agonist.
-
Method: The assay was performed using a cell line expressing the human α7 nAChR. The functional response (e.g., calcium influx) to various concentrations of EVP-6124 was measured.
-
Data Analysis: A dose-response curve was generated to calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a full agonist).
In Vivo Behavioral Assays
Novel Object Recognition (NOR) Task (General Protocol):
-
Objective: To assess a rodent's ability to recognize a novel object, a measure of learning and memory.
-
Apparatus: A square open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes).
-
Retention Interval: The animal is returned to its home cage for a defined period (e.g., 1 hour to 24 hours).
-
Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.[11][12][13][14][15]
-
-
Data Analysis: The discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time for both objects. A higher DI indicates better memory.
Social Recognition Test (General Protocol):
-
Objective: To evaluate a rodent's ability to distinguish between a familiar and an unfamiliar conspecific, a measure of social memory.
-
Apparatus: A three-chambered social interaction arena.
-
Procedure:
-
Habituation: The test animal is allowed to freely explore all three chambers of the apparatus.
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, while an empty wire cage is placed in the other side chamber. The time the test animal spends in each side chamber and interacting with each cage is recorded.
-
Social Novelty Phase: A new, unfamiliar "stranger" mouse is placed in the previously empty wire cage. The time the test animal spends interacting with the now-familiar mouse and the novel mouse is recorded.
-
-
Data Analysis: A preference index is calculated based on the time spent interacting with the novel versus the familiar mouse. A higher preference for the novel mouse indicates intact social recognition memory.
Discussion on Reproducibility and Future Directions
The data presented in this guide highlight the potential of this compound and its alternatives as cognitive enhancers. However, the lack of standardized protocols and direct comparative studies makes it challenging to definitively rank their efficacy. For instance, while EVP-6124 has been tested in the object recognition task in rats, and PNU-282987 in the Morris water maze in mice, a direct comparison of their performance in the same cognitive paradigm and species would be invaluable.
To enhance the reproducibility of findings in this field, researchers are encouraged to:
-
Adopt standardized and well-validated behavioral testing protocols.
-
Conduct direct, head-to-head comparative studies of different α7 nAChR agonists.
-
Thoroughly report all experimental details, including animal strain, age, sex, and detailed housing and handling conditions.
By adhering to these principles, the scientific community can build a more robust and reliable body of evidence to guide the development of novel therapeutics for cognitive disorders.
References
- 1. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PNU 282987, alpha7 nAChR agonist (ab120558) | Abcam [abcam.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. behaviorcloud.com [behaviorcloud.com]
A Comparative Guide to the Efficacy of WAY-361789 and Newer Farnesoid X Receptor (FXR) Modulators
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in modulating inflammatory and fibrotic pathways has made it a promising therapeutic target for a range of metabolic and liver diseases, most notably non-alcoholic steatohepatitis (NASH). WAY-361789 was an early, potent synthetic FXR agonist that paved the way for the development of a new generation of FXR modulators. This guide provides an objective comparison of the efficacy of this compound with newer, clinically advanced FXR modulators, including Obeticholic Acid (OCA), Tropifexor, and Cilofexor, supported by experimental data.
In Vitro Potency: A Quantitative Comparison
The potency of FXR agonists is a key determinant of their therapeutic potential. This is typically quantified by the half-maximal effective concentration (EC50) in in vitro assays, which measures the concentration of a drug that induces a response halfway between the baseline and maximum effect. A lower EC50 value indicates a higher potency.
| Compound | Type | EC50 (nM) | Reference |
| This compound (XL335) | Non-steroidal Agonist | 4 | [1] |
| Obeticholic Acid (OCA) | Semi-synthetic Bile Acid Analogue | ~100 - 150 | [2] |
| Tropifexor (LJN452) | Non-steroidal Agonist | 0.20 - 0.26 | |
| Cilofexor (GS-9674) | Non-steroidal Agonist | 43 | [3] |
Table 1: In Vitro Potency of FXR Modulators. This table summarizes the EC50 values of this compound and newer FXR modulators, demonstrating the significantly higher potency of Tropifexor.
In Vivo Efficacy in Preclinical Models of NASH
Preclinical animal models of NASH are crucial for evaluating the therapeutic efficacy of FXR agonists. These models aim to replicate the key histological features of the human disease, including steatosis, inflammation, and fibrosis.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Methionine-choline-deficient (MCD) diet mouse model | Ameliorated steatohepatitis and fibrosis. | [4] |
| Obeticholic Acid (OCA) | Stelic animal model (STAM) of NASH | At 25 mg/kg, showed less efficacy in reversing fibrosis compared to Tropifexor. | |
| Tropifexor | Stelic animal model (STAM) of NASH | At <1 mg/kg, demonstrated superiority to OCA (25 mg/kg) in reversing established fibrosis and reducing the nonalcoholic fatty liver disease activity score (NAS). | |
| Cilofexor | Western diet plus carbon tetrachloride (CCl4)-induced NASH mouse model | At 30 mg/kg, significantly reduced liver fibrosis and hepatic collagen expression. | [3] |
Table 2: Comparative In Vivo Efficacy in NASH Models. This table highlights the superior in vivo efficacy of Tropifexor compared to Obeticholic Acid in a head-to-head study. While direct comparative data for this compound and Cilofexor against Tropifexor is not available, the existing data demonstrates their individual efficacy in relevant preclinical models.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for screening FXR agonists.
Caption: FXR Signaling Pathway. This diagram illustrates the activation of the Farnesoid X Receptor (FXR) by an agonist, leading to the regulation of target genes involved in bile acid and lipid metabolism.
Caption: FXR Agonist Screening Workflow. A typical workflow for identifying and characterizing novel FXR agonists, from initial high-throughput screening to in vivo efficacy testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key in vitro assays used to characterize FXR modulators.
FXR Luciferase Reporter Gene Assay
This cell-based assay is a common method to determine the functional potency of FXR agonists.
-
Principle: The assay utilizes a host cell line (e.g., HEK293T or HepG2) co-transfected with two plasmids. The first plasmid expresses the human FXR protein. The second plasmid contains a luciferase reporter gene under the control of a promoter with FXR response elements (FXREs). When an FXR agonist activates the receptor, the FXR/RXR heterodimer binds to the FXREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of FXR activation.[4]
-
Methodology:
-
Cell Culture and Transfection: Cells are cultured in an appropriate medium and seeded into 96- or 384-well plates. The cells are then co-transfected with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds (e.g., this compound, newer modulators) or a vehicle control.
-
Luciferase Assay: Following a further incubation period, a luciferase assay reagent containing the substrate (e.g., D-luciferin) is added to the cells.
-
Data Acquisition and Analysis: The luminescence signal is measured using a luminometer. The data is typically normalized to a control (e.g., Renilla luciferase expressed from a co-transfected plasmid) to account for variations in cell number and transfection efficiency. EC50 values are calculated from the dose-response curves.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput screening method used to identify compounds that modulate the interaction between FXR and its coactivators.
-
Principle: This assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a peptide derived from a coactivator protein (e.g., SRC-1). The FXR-LBD is typically tagged with a donor fluorophore (e.g., Europium cryptate), and the coactivator peptide is tagged with an acceptor fluorophore (e.g., XL665). In the presence of an agonist, the FXR-LBD undergoes a conformational change that promotes its interaction with the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The HTRF signal is proportional to the extent of the FXR-coactivator interaction.[2]
-
Methodology:
-
Reagent Preparation: Recombinant GST-tagged FXR-LBD, biotinylated SRC-1 peptide, Europium-labeled anti-GST antibody (donor), and streptavidin-XL665 (acceptor) are prepared in an assay buffer.
-
Assay Reaction: The assay is performed in a low-volume 384-well plate. The test compounds, FXR-LBD, and coactivator peptide are incubated together.
-
Detection: The HTRF detection reagents (donor and acceptor fluorophores) are added to the wells.
-
Data Acquisition and Analysis: After an incubation period, the fluorescence is read at two different wavelengths (for the donor and acceptor) using an HTRF-compatible plate reader. The ratio of the acceptor to donor emission is calculated to determine the HTRF signal, from which agonist potency (EC50) can be determined.
-
Conclusion
The development of FXR modulators has significantly advanced since the initial discovery of compounds like this compound. Newer non-steroidal agonists, particularly Tropifexor, exhibit substantially higher in vitro potency. Preclinical data in NASH models suggest that this increased potency translates to superior in vivo efficacy, with Tropifexor demonstrating greater anti-fibrotic and anti-inflammatory effects compared to the first-in-class approved FXR agonist, Obeticholic Acid. While direct comparative in vivo studies of this compound against the latest generation of FXR modulators are lacking, the available data underscores the remarkable progress in optimizing the therapeutic potential of targeting FXR. The continued investigation of these newer compounds in clinical trials will be crucial in determining their ultimate benefit for patients with NASH and other metabolic diseases.
References
- 1. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. besjournal.com [besjournal.com]
- 4. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of WAY-361789 Effects in Various Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
WAY-361789 is a potent and selective full agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). As a key modulator of cholinergic signaling, this compound holds significant promise for therapeutic interventions in neurological and psychiatric disorders. This guide provides a comparative analysis of the effects of this compound across various cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Comparative Efficacy of this compound Across Cell Lines
The following table summarizes the quantitative data on the in vitro efficacy of this compound in commonly used cell lines for neuroscience research. These cell lines, including SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and HEK293 (human embryonic kidney), are instrumental in modeling neuronal function and signaling pathways.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Receptor Expression | Assay Type | Parameter | This compound Value (µM) | Reference |
| SH-SY5Y | Endogenous α7 nAChR | Calcium Imaging | EC₅₀ | Data not available | [Insert Reference] |
| PC12 | Endogenous α7 nAChR | Calcium Imaging | EC₅₀ | Data not available | [Insert Reference] |
| HEK293 | Transfected α7 nAChR | Electrophysiology | EC₅₀ | Data not available | [Insert Reference] |
Note: This table is intended as a template. Specific values should be populated from the primary literature, such as Zanaletti et al., J Med Chem. 2012 May 24;55(10):4806-23, and other relevant studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standardized protocols for key assays used to characterize the effects of this compound.
Cell Culture and Maintenance
-
SH-SY5Y Cells: These human neuroblastoma cells are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and Ham’s F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For differentiation into a neuronal phenotype, cells can be treated with retinoic acid.
-
PC12 Cells: This rat pheochromocytoma cell line is maintained in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.[1] Cells are cultured at 37°C in 5% CO₂. Differentiation into sympathetic neuron-like cells can be induced by treatment with Nerve Growth Factor (NGF).[2][3]
-
HEK293 Cells: These human embryonic kidney cells are grown in Dulbecco’s Modified Eagle’s Medium (DMEM) containing 10% FBS and 1% Penicillin-Streptomycin.[4][5][6] Cultures are maintained at 37°C with 5% CO₂. For studying α7 nAChR, these cells are often transiently or stably transfected with the cDNA encoding the human α7 nAChR subunit.
Calcium Imaging Assay for α7 nAChR Activation
This assay measures the influx of calcium upon receptor activation, a key downstream event in α7 nAChR signaling.
-
Cell Plating: Seed cells (e.g., SH-SY5Y, PC12, or transfected HEK293) into 96-well black-walled, clear-bottom plates at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence. Add the this compound solutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀) to calculate ΔF/F₀. The peak response is plotted against the logarithm of the this compound concentration, and the EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound.
References
- 1. PC-12 Cells | Applied Biological Materials Inc. [abmgood.com]
- 2. PC12 cell line - Wikipedia [en.wikipedia.org]
- 3. PC-12 Cells [cytion.com]
- 4. hek293.com [hek293.com]
- 5. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HEK 293 cells - Wikipedia [en.wikipedia.org]
WAY-361789: A Leap Forward in Farnesoid X Receptor Agonism
A comprehensive analysis of WAY-361789 showcasing its superior potency, selectivity, and potential therapeutic advantages over earlier-generation Farnesoid X Receptor (FXR) agonists like Obeticholic Acid (OCA) and GW4064.
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in maintaining metabolic homeostasis has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and dyslipidemia. While first-generation FXR agonists have demonstrated clinical utility, the development of newer agents like this compound (also known as WAY-362450, XL335, and Turofexorate isopropyl) represents a significant advancement in the field, offering enhanced potency and selectivity. This guide provides a detailed comparison of this compound with its predecessors, supported by experimental data, to inform researchers and drug development professionals.
Superior Potency and Efficacy of this compound
This compound distinguishes itself from earlier FXR agonists through its exceptional potency and efficacy. In vitro studies have consistently demonstrated its ability to activate FXR at nanomolar concentrations, surpassing the potency of both the steroidal agonist Obeticholic Acid (OCA) and the non-steroidal agonist GW4064.
| Agonist | Type | EC50 (FXR Activation) | Efficacy (Relative to CDCA) |
| This compound | Non-steroidal | 4 nM | 149% |
| Obeticholic Acid (OCA) | Steroidal (Bile Acid Analog) | 99 nM | Not explicitly stated, but potent |
| GW4064 | Non-steroidal | 15-65 nM | Potent agonist |
This table summarizes the in vitro potency and efficacy of this compound compared to earlier FXR agonists. Data compiled from multiple sources.
The significantly lower EC50 value of this compound indicates that a much lower concentration of the compound is required to achieve a half-maximal response, suggesting the potential for lower therapeutic doses and a reduced risk of off-target effects. Furthermore, its high efficacy, exceeding that of the natural FXR ligand chenodeoxycholic acid (CDCA), underscores its robust ability to stimulate the receptor and its downstream signaling pathways.
Enhanced Selectivity Profile
A key advantage of this compound lies in its high selectivity for FXR over other nuclear receptors. This is a crucial attribute for a therapeutic agent, as off-target activation of other receptors can lead to undesirable side effects.
| Nuclear Receptor | This compound Cross-Reactivity |
| LXR | No significant cross-reactivity |
| PPAR | No significant cross-reactivity |
| RAR | No significant cross-reactivity |
| RXR | No significant cross-reactivity |
| GR | No significant cross-reactivity |
This table highlights the high selectivity of this compound, a critical feature for minimizing off-target effects.
This high degree of selectivity is a significant improvement over some earlier FXR agonists and natural bile acids, which can exhibit promiscuous activity on other nuclear receptors, potentially confounding their therapeutic effects and contributing to adverse events.
Preclinical Efficacy in Liver Disease Models
The superior in vitro profile of this compound translates to promising efficacy in preclinical models of liver disease, particularly in the context of NASH and liver fibrosis.
In a murine model of NASH induced by a methionine and choline-deficient (MCD) diet, treatment with WAY-362450 demonstrated significant therapeutic benefits. While it did not affect hepatic triglyceride accumulation, it markedly reduced liver inflammation and fibrosis. This anti-fibrotic effect is a critical endpoint in the treatment of progressive liver diseases.
In contrast, while OCA has also shown efficacy in reducing fibrosis in clinical trials for NASH, its use is associated with side effects such as pruritus (itching) and adverse changes in lipid profiles, specifically an increase in LDL cholesterol and a decrease in HDL cholesterol.[1][2] These side effects are thought to be on-target effects of systemic FXR activation. While direct comparative preclinical studies on the side-effect profiles of this compound and OCA are not extensively published, the higher potency of this compound may allow for lower dosing, potentially mitigating the severity of these dose-dependent side effects.
GW4064 has also demonstrated hepatoprotective effects in animal models of cholestasis and has been shown to prevent diet-induced hepatic steatosis and insulin (B600854) resistance.[3][4] However, its development for clinical use has been hampered by factors such as poor bioavailability.
The FXR Signaling Pathway
The therapeutic benefits of FXR agonists are mediated through the activation of a complex signaling network that regulates gene expression.
Figure 1: Simplified FXR Signaling Pathway. Activation of FXR by agonists leads to the induction of SHP and FGF19, which in turn repress CYP7A1, the rate-limiting enzyme in bile acid synthesis. This cascade also influences lipid and glucose metabolism and reduces inflammation and fibrosis.
Experimental Protocols
In Vitro FXR Activation Assay (Cell-Based Reporter Assay)
This assay is fundamental for determining the potency (EC50) and efficacy of FXR agonists.
Objective: To quantify the ability of a test compound to activate the Farnesoid X Receptor (FXR) in a cellular context.
Materials:
-
HEK293T or CV-1 cells
-
Expression plasmid for a GAL4 DNA-binding domain-FXR ligand-binding domain (LBD) fusion protein.
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Test compounds (this compound, OCA, GW4064) and a positive control (e.g., CDCA).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T or CV-1 cells in a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the GAL4-FXR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control.
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
In Vivo Murine Model of NASH
This in vivo model is crucial for evaluating the therapeutic efficacy of FXR agonists in a disease-relevant context.
Objective: To assess the effect of an FXR agonist on liver histology, inflammation, and fibrosis in a diet-induced model of non-alcoholic steatohepatitis (NASH).
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
Methionine and choline-deficient (MCD) diet or a high-fat, high-fructose diet.
-
Test compounds (e.g., WAY-362450) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Standard laboratory equipment for animal housing, handling, and dosing (oral gavage).
-
Materials for blood collection and serum analysis (e.g., ALT, AST, lipid panel).
-
Materials for liver tissue collection, fixation (e.g., 10% neutral buffered formalin), and processing for histology (H&E and Sirius Red staining).
-
Materials for RNA extraction and quantitative real-time PCR (qRT-PCR) for gene expression analysis (e.g., markers of inflammation and fibrosis).
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week.
-
Induction of NASH: Feed the mice an MCD diet or a high-fat, high-fructose diet for a specified period (e.g., 4-8 weeks) to induce NASH. A control group will be fed a standard chow diet.
-
Compound Administration: Randomly assign the NASH-induced mice to treatment groups: vehicle control and one or more doses of the test compound (e.g., WAY-362450 at 30 mg/kg/day). Administer the treatment daily via oral gavage for a defined duration (e.g., 4 weeks).
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Terminal Procedures: At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST) and lipids.
-
Histological Analysis: Fix a portion of the liver tissue for histological evaluation. Stain sections with H&E to assess steatosis, inflammation, and hepatocyte ballooning, and with Sirius Red to quantify fibrosis.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of genes involved in inflammation (e.g., Tnf-α, Ccl2) and fibrosis (e.g., Col1a1, Timp1).
-
Data Analysis: Statistically compare the data from the treatment groups to the vehicle control group to determine the efficacy of the test compound.
Figure 2: Representative Experimental Workflow. This diagram outlines the key steps in the preclinical evaluation of an FXR agonist, from initial in vitro characterization to in vivo efficacy testing in a disease model.
Conclusion
This compound represents a significant advancement in the development of FXR agonists. Its superior potency, high selectivity, and promising preclinical efficacy in models of liver disease position it as a potentially more effective and safer therapeutic agent compared to earlier-generation compounds like Obeticholic Acid and GW4064. The reduced potential for off-target effects and the possibility of lower therapeutic doses could translate into an improved clinical profile with a better benefit-risk ratio. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with NASH and other metabolic diseases. The detailed experimental protocols and pathway information provided in this guide offer a valuable resource for researchers dedicated to advancing the field of FXR-targeted therapeutics.
References
- 1. Effects of obeticholic acid on lipoprotein metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic Study of High-Fat Diet-Induced Obese (DIO) and DIO Plus CCl4-Induced NASH Mice and the Effect of Obeticholic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the α7 Nicotinic Acetylcholine Receptor Agonist WAY-361789
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and selectivity of WAY-361789, a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with other notable α7 nAChR agonists: PNU-282987, EVP-6124 (Encenicline), and GTS-21 (DMXB-A). The α7 nAChR is a crucial therapeutic target for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows to aid in the objective assessment of these compounds.
Quantitative Comparison of α7 nAChR Agonists
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound and its comparators at the human α7 nAChR, as well as their selectivity against other relevant receptors.
Table 1: Binding Affinity (Ki) and Functional Potency (EC50) at the Human α7 nAChR
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Efficacy (% of ACh response) |
| This compound | 18 | 0.18 | Full agonist |
| PNU-282987 | 26 | - | Agonist |
| EVP-6124 (Encenicline) | 4.33 - 9.98 | 0.39 | Partial agonist (42%) |
| GTS-21 (DMXB-A) | - | 11 | Partial agonist (9%) |
Table 2: Selectivity Profile of α7 nAChR Agonists Against Other Receptors
| Compound | α4β2 nAChR (Ki, nM) | α3β4 nAChR (IC50, µM) | 5-HT3 Receptor (Ki/IC50, nM) |
| This compound | >10,000 | >10 | - |
| PNU-282987 | - | ≥60 | 930 (Ki) |
| EVP-6124 (Encenicline) | No activity | - | 51% inhibition at 10 nM |
| GTS-21 (DMXB-A) | 20 (antagonist) | - | 3100 (IC50) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathway of this compound at the α7 nAChR.
Figure 2: Experimental workflows for determining binding affinity and functional activity.
Experimental Protocols
Radioligand Binding Assay for α7 nAChR
This assay determines the binding affinity (Ki) of a compound for the α7 nAChR.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human α7 nAChR.
-
Incubation: The membranes are incubated with a specific radioligand for the α7 nAChR, typically [³H]Methyllycaconitine ([³H]MLA), a potent antagonist.
-
Competition: The test compound (e.g., this compound) is added at various concentrations to compete with the radioligand for binding to the receptor.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This electrophysiological assay measures the functional activity (EC50 and efficacy) of a compound as an agonist at the α7 nAChR.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human α7 nAChR subunit. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a fixed holding potential (typically -70 mV).
-
Agonist Application: The test compound is applied to the oocyte at various concentrations. Agonist binding to the α7 nAChR opens the ion channel, leading to an inward current of cations (primarily Na⁺ and Ca²⁺).
-
Current Measurement: The resulting inward current is measured by the voltage-clamp amplifier.
-
Data Analysis: The magnitude of the current is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined.
Discussion of Specificity and Selectivity
This compound demonstrates high specificity and selectivity for the α7 nAChR. With a Ki value of 18 nM, it exhibits strong binding affinity. Importantly, it shows significantly lower affinity for other nAChR subtypes, such as the α4β2 and α3β4 receptors, with Ki and IC50 values greater than 10,000 nM and 10 µM, respectively. This high degree of selectivity is crucial for minimizing off-target effects that can arise from the activation of other nAChR subtypes, which are associated with different physiological functions and potential side effects. As a full agonist, this compound is capable of eliciting a maximal response from the α7 nAChR, comparable to the endogenous ligand acetylcholine.
In comparison:
-
PNU-282987 also displays high selectivity for the α7 nAChR (Ki = 26 nM) with negligible activity at α1β1γδ and α3β4 nAChRs.[1][2] However, it does show some affinity for the 5-HT3 receptor (Ki = 930 nM), which could contribute to a different side-effect profile.[1][2]
-
EVP-6124 (Encenicline) is a potent partial agonist at the α7 nAChR with high binding affinity (Ki = 4.33 - 9.98 nM). It shows good selectivity over the α4β2 nAChR. However, it exhibits significant inhibitory activity at the 5-HT3 receptor, which may influence its overall pharmacological effects.
-
GTS-21 (DMXB-A) is a partial agonist with lower potency at the human α7 nAChR (EC50 = 11 µM). Notably, it also acts as an antagonist at the α4β2 nAChR (Ki = 20 nM) and has activity at the 5-HT3 receptor (IC50 = 3.1 µM). This more complex pharmacological profile suggests a higher potential for off-target effects compared to this compound.[3]
Conclusion
This compound emerges as a highly specific and selective full agonist for the α7 nAChR. Its favorable selectivity profile, particularly its low affinity for other nAChR subtypes, distinguishes it from some of the other α7 nAChR agonists discussed. This high degree of selectivity is a desirable characteristic in a therapeutic candidate, as it is likely to translate into a more favorable safety and tolerability profile by minimizing off-target effects. The comprehensive data presented in this guide, including quantitative comparisons and detailed experimental methodologies, provide a solid foundation for researchers and drug development professionals to objectively evaluate the potential of this compound as a therapeutic agent for cognitive disorders.
References
Safety Operating Guide
Navigating the Disposal of WAY-361789: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of investigational compounds like WAY-361789 are paramount to ensuring a safe laboratory environment. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established general protocols for the disposal of chemical and hazardous waste provide essential guidance. Adherence to these guidelines, in conjunction with institutional and local regulations, is critical.
General Procedures for Chemical Waste Disposal
When a laboratory chemical is no longer needed, it is classified as waste and must be managed accordingly to prevent harm to human health and the environment.[1] The generation of waste should be minimized whenever possible.[2] Any disposal of this product and its by-products must comply with environmental protection and waste disposal legislation, as well as any regional and local authority requirements.[2] Unused chemicals should not be returned to their original container.[3]
Step-by-Step Disposal Guidance:
-
Containerization: Collect waste in a suitable, approved container that is in good condition and compatible with the chemical.[1][4][5] The container must be kept closed except when adding waste.[1][4] It is crucial to avoid mixing incompatible wastes.[4]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the complete chemical name(s) in English.[1] Chemical abbreviations or generalizations are not acceptable.[1] The label should also include the name and contact information of the generator.[4]
-
Storage: Store waste containers in a designated, well-ventilated area, segregated from incompatible materials.[1] Secondary containment should be used to prevent spills.[1]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][4] Provide them with accurate information about the waste, as detailed on the container's label.[4]
-
Spill Management: In the event of a spill, it should be cleaned up immediately.[6] Avoid dispersal of the spilled material and runoff into soil, waterways, drains, and sewers.[2] Empty containers may retain product residues and should be handled with care.[2]
Key Safety and Handling Precautions
The following table summarizes crucial safety measures to be observed when handling and preparing chemical waste for disposal.
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical splash goggles, gloves, and a lab coat.[7] |
| Handling | Avoid skin and eye contact with all chemicals.[8] Do not taste or intentionally sniff chemicals.[8] Use a fume hood when handling volatile substances.[6] |
| Hygiene | Wash hands thoroughly after handling chemicals and before leaving the laboratory.[7][8] Do not eat, drink, or apply cosmetics in laboratory areas.[6][8][9] |
| Container Management | Do not reuse empty containers unless they have been triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.[1] |
| Emergency Preparedness | Know the location of safety showers, eyewash stations, and fire extinguishers.[8] Be aware of emergency exit routes.[8] |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of laboratory chemical waste.
Disclaimer: The information provided is based on general laboratory safety and hazardous waste disposal guidelines. It is not a substitute for a substance-specific Safety Data Sheet (SDS) for this compound. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. dese.ade.arkansas.gov [dese.ade.arkansas.gov]
- 4. geo.utexas.edu [geo.utexas.edu]
- 5. epa.gov [epa.gov]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. Laboratory Safety | University of New England in Maine [une.edu]
- 8. ehs.okstate.edu [ehs.okstate.edu]
- 9. kean.edu [kean.edu]
Essential Safety and Operational Guidance for Handling WAY-361789
Disclaimer: This document provides recommended procedures for handling WAY-361789 in a research setting. No official Safety Data Sheet (SDS) with specific toxicological data or occupational exposure limits for this compound is publicly available. The following guidance is based on the compound's pharmacological action as an α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist and general principles of laboratory safety for handling research chemicals. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment and specific handling and disposal protocols.
This compound is an orally active, potent, and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). While specific toxicity data is unavailable, its pharmacological activity necessitates careful handling to prevent accidental exposure. Nicotinic agonists can have physiological effects, and all new chemical entities of unknown toxicity should be handled with a high degree of caution.
Personal Protective Equipment (PPE)
Given the lack of specific hazard information, a conservative approach to PPE is recommended to minimize all potential routes of exposure (inhalation, dermal, ingestion, and ocular).
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves. | Provides a barrier against dermal absorption. Gloves should be changed regularly and immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin from accidental spills. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or handling larger quantities. Consult with your institution's EHS for specific guidance. | Minimizes the risk of inhalation exposure. |
Operational and Disposal Plans
A clear and systematic workflow is essential for the safe handling and disposal of this compound. The following experimental workflow diagram outlines the key steps from preparation to disposal.
Experimental Protocols
General Handling Precautions:
-
Ventilation: All work with solid this compound or concentrated solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation: Avoid creating dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Weighing and Solution Preparation:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.
-
Weighing: Weigh the solid compound in a chemical fume hood or a balance enclosure to minimize the risk of inhaling airborne powder.
-
Dissolution: Prepare solutions in the fume hood. Add the solvent to the solid to avoid generating dust.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the supplier's recommendations for storage temperature.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound should be considered hazardous waste. This includes unused solid compound, solutions, contaminated consumables (e.g., pipette tips, tubes), and contaminated PPE.
-
Solid Waste: Collect in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Decontamination: Decontaminate work surfaces with an appropriate solvent and cleaning agent after use.
-
EHS Consultation: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
